Chlorin e6 trisodium
Description
The exact mass of the compound this compound is 662.20931763 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/t17-,21-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYNRUZZTONMKD-HDCLIJNVSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N4Na3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301340638 | |
| Record name | Chlorin e6 trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301340638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72984-36-2 | |
| Record name | 21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, sodium salt (1:3), (7S,8S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorin e6 trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301340638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium (2S-trans)-18-carboxylato-20-(carboxylatomethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOCHLORIN TRISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462U222HKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Chlorin e6 Trisodium: Chemical Properties, Structure, and Applications in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 trisodium, a water-soluble derivative of chlorophyll, has emerged as a potent second-generation photosensitizer in the field of photodynamic therapy (PDT). Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, and its ability to efficiently generate cytotoxic reactive oxygen species upon light activation, make it a compelling candidate for anticancer therapies. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of the key signaling pathways it modulates in a therapeutic context.
Chemical Properties and Structure
This compound is a tetrapyrrole, structurally related to porphyrins but with a reduced pyrrole ring, which significantly alters its spectroscopic properties. The presence of three carboxylate groups renders the molecule water-soluble, a crucial attribute for pharmaceutical applications.
General and Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃₄H₃₃N₄Na₃O₆[1][2] |
| Molecular Weight | 662.618 g/mol [1] |
| IUPAC Name | trisodium;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
| CAS Number | 72984-36-2[1][2] |
| Appearance | Black solid |
| Solubility | - Water: 5 mg/mL (requires sonication) - DMSO: 5 mg/mL (with ultrasonic and warming to 60°C) - Ethanol: Slightly soluble - Dimethylformamide: Soluble |
| Predicted pKa (Strongest Acidic) | 3.04[3] |
Spectroscopic Properties
The photophysical properties of this compound are central to its function as a photosensitizer. It exhibits a characteristic strong absorption in the red region of the visible spectrum, a region where light can penetrate biological tissues more deeply. A summary of its key spectroscopic properties is provided in Table 2.
| Property | Value |
| Absorption Maxima (λmax) | - Soret Band: ~400-402 nm - Q-Bands: ~501 nm, ~608 nm, ~660-667 nm[4] |
| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹/M at 667.0 nm[5] |
| Fluorescence Emission Maximum | ~668 nm |
| Fluorescence Quantum Yield (Φf) | - Ethanol: 0.13 - 0.16[5] - Buffer solution (pH 8.5): 0.18, increasing to 0.22 with the addition of polyvinylpyrrolidone (PVP)[6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | - Ethanol: 0.65[7] |
Experimental Protocols
Pilot-Plant Scale Synthesis and Purification of this compound from Spirulina platensis
This protocol is adapted from a published pilot-plant scale synthesis method.
2.1.1. Materials and Equipment
-
Spirulina platensis biomass
-
95% Ethanol
-
Hexane
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Distilled water
-
Large-scale reaction vessel with stirring and heating capabilities
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge capable of 10,000 rpm
2.1.2. Synthesis Procedure
-
Extraction of Chlorophyll: Suspend 10 kg of Spirulina platensis biomass in 125 L of 95% ethanol. Stir the suspension at 40°C for approximately 2 hours under an inert atmosphere.
-
Filtration: Filter the mixture to remove the biomass.
-
Solvent Exchange: Concentrate the ethanolic chlorophyll extract by evaporating about 80% of the ethanol under reduced pressure. Add 30 L of hexane to the concentrate.
-
Phase Separation: Add 8.5 L of distilled water to achieve a final ethanol concentration of approximately 70% by volume. Allow the phases to separate.
-
Washing: Discard the aqueous ethanol phase. Wash the organic layer three times with 20 L portions of 70% ethanol.
-
Hydrolysis and Ring Opening: Evaporate the hexane solution to dryness. Dissolve the residue in 20 L of acetone and heat to reflux. Add 1.3 L of 1M NaOH and continue refluxing until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Isolation of Crude Product: Cool the reaction mixture to room temperature, filter the precipitate, and dry it under vacuum to obtain the crude trisodium salt of Chlorin e6.
2.1.3. Purification Procedure
-
Dissolution and Neutralization: Dissolve the crude this compound salt in 2.5 L of distilled water and neutralize the solution to pH ~7 with 1M HCl.
-
Centrifugation: Centrifuge the solution at 10,000 rpm for 1.5 hours to pellet insoluble impurities.
-
Precipitation: Collect the supernatant and adjust the pH to 2-3 with 1M HCl. This will precipitate the Chlorin e6.
-
Final Product Isolation: Collect the precipitate by filtration and wash thoroughly with acidic water (pH 2-3). The purified Chlorin e6 can then be converted back to the trisodium salt by dissolving it in a stoichiometric amount of aqueous NaOH and lyophilizing the solution.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay (MTT Assay)
2.2.1. Materials and Equipment
-
Cancer cell line of interest (e.g., HeLa, B16F10)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Light source with a wavelength corresponding to the absorption maximum of Chlorin e6 (e.g., 660 nm laser)
-
Plate reader
2.2.2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include a "no drug" control.
-
Irradiation: For the "light" groups, expose the cells to a specific light dose from the 660 nm light source. Keep the "dark" control plates protected from light.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both dark and light conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chlorin e6-Mediated Photodynamic Therapy
Upon light activation, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). This oxidative stress initiates a cascade of cellular events, including endoplasmic reticulum (ER) stress and DNA damage, ultimately leading to cell death through apoptosis and the stimulation of an anti-tumor immune response. The ATM-related DNA damage response pathway is a key component of this process.
References
- 1. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Chlorin E6 (HMDB0059948) [hmdb.ca]
- 4. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of Photosensitization by Chlorin e6 Trisodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 (Ce6) trisodium, a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for its favorable photophysical properties and potent anticancer effects. This technical guide provides a comprehensive overview of the core mechanism of action of Ce6 in photosensitization. It delves into the fundamental photochemical processes, cellular uptake and subcellular localization, the generation of cytotoxic reactive oxygen species (ROS), and the subsequent signaling pathways that culminate in cell death. This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the exploration and application of Ce6-mediated PDT.
Introduction
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to elicit a cytotoxic effect. Chlorin e6 (Ce6), a chlorophyll derivative, has emerged as a promising photosensitizer due to its strong absorption in the red region of the electromagnetic spectrum (around 660 nm), allowing for deeper tissue penetration of light. Its trisodium salt form enhances its water solubility, facilitating its systemic or local administration. The efficacy of Ce6-PDT is contingent on a cascade of photophysical, photochemical, and biological events, which are elucidated in detail in this guide.
Photochemical Properties and Reactive Oxygen Species (ROS) Generation
The photosensitizing action of Ce6 is initiated by its activation from a ground state (S₀) to an excited singlet state (S₁) upon absorption of light. The excited singlet state is short-lived and can decay back to the ground state via fluorescence or undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁). It is this triplet state that is paramount to the photodynamic effect.
The triplet-state Ce6 can participate in two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to form various reactive oxygen species (ROS), including superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Type II Reaction: This is the predominant mechanism for Ce6. The triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it exists in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent and highly cytotoxic ROS that can readily oxidize various biomolecules.
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
Data Presentation: Photophysical and Photochemical Properties of Chlorin e6
| Property | Value | Reference(s) |
| Maximum Absorption Wavelength (Q-band) | ~660-670 nm | [1][2] |
| Molar Absorption Coefficient at ~654 nm | 40,000 M⁻¹ cm⁻¹ | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 - 0.81 | [1][3][4][5] |
| Triplet State Lifetime (in buffer, under argon) | ~300 µs | [3] |
Cellular Uptake and Subcellular Localization
The efficacy of Ce6-PDT is critically dependent on its efficient uptake by target cells and its localization within specific subcellular compartments. The cellular uptake of Ce6 can be influenced by its formulation and the cell type. Studies have shown that Ce6 can enter cells through various mechanisms, including passive diffusion and endocytosis. The charge of Ce6 conjugates can also affect their uptake, with cationic and neutral conjugates often showing higher uptake than anionic ones.
Once internalized, Ce6 has been observed to localize in various organelles, with a particular affinity for the endoplasmic reticulum (ER), lysosomes, and mitochondria. The subcellular localization is a key determinant of the initial sites of photodamage and the subsequent cell death pathways that are activated. For instance, localization in the mitochondria can directly trigger the intrinsic apoptotic pathway, while accumulation in the ER can induce ER stress.
Experimental Protocol: Determination of Subcellular Localization of Chlorin e6
Method: Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the intracellular distribution of Ce6.
Materials:
-
Cancer cell line of interest (e.g., SW480 human colon cancer cells)
-
Chlorin e6 trisodium
-
Specific organelle trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes)
-
Formaldehyde or paraformaldehyde for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Mounting medium with an antifade reagent
-
Confocal microscope
Procedure:
-
Seed the cancer cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Incubate the cells with a specific concentration of Ce6 in a complete culture medium for a predetermined duration (e.g., 4 hours).
-
In the final 30-60 minutes of Ce6 incubation, add the specific organelle tracker to the culture medium according to the manufacturer's instructions.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound Ce6 and trackers.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if nuclear staining is also to be performed.
-
Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.
-
Visualize the cells using a confocal microscope. Excite Ce6 at its appropriate wavelength (e.g., ~635 nm) and the organelle trackers at their respective excitation wavelengths.
-
Acquire images in separate channels for Ce6 and each organelle tracker and merge them to determine the degree of colocalization.
Mechanism of Action: Cellular and Molecular Responses
The ROS generated by Ce6-PDT, particularly singlet oxygen, are highly reactive and have a short lifetime, meaning they primarily damage molecules in their immediate vicinity. This leads to oxidative damage to lipids, proteins, and nucleic acids within the organelles where Ce6 is localized. This initial photodamage triggers a complex network of cellular responses, ultimately leading to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Apoptosis
Apoptosis, or programmed cell death, is a major mechanism of cell death induced by Ce6-PDT. The apoptotic cascade can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: When Ce6 localizes in the mitochondria, PDT-induced ROS can directly damage mitochondrial components, leading to the dissipation of the mitochondrial membrane potential (MMP). This results in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the execution of apoptosis.[6]
-
The Extrinsic (Death Receptor) Pathway: While less commonly reported as the primary initiator for Ce6-PDT, ROS can also influence the extrinsic pathway. This can occur through the upregulation of death receptors (e.g., Fas) on the cell surface or by sensitizing cells to death receptor-mediated apoptosis.
Necrosis
At high doses of Ce6 or light, or in certain cell types, PDT can induce necrosis, a form of unregulated cell death. Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.
Autophagy
Autophagy is a cellular process of self-digestion of cytoplasmic components within lysosomes. In the context of Ce6-PDT, autophagy can have a dual role. It can act as a pro-survival mechanism, where the cell attempts to remove damaged organelles and recycle cellular components to cope with the phototoxic stress.[7][8] However, in some cases, excessive or dysregulated autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.[9][10] The outcome of autophagy in Ce6-PDT appears to be cell-type and treatment-condition dependent.
Endoplasmic Reticulum (ER) Stress
Given that Ce6 often localizes in the ER, PDT can induce significant ER stress.[11][12] The accumulation of unfolded or misfolded proteins in the ER due to oxidative damage triggers the unfolded protein response (UPR). Prolonged or severe ER stress can activate pro-apoptotic signaling pathways, involving molecules like CHOP and caspase-12, thereby contributing to cell death.
Immunogenic Cell Death (ICD)
Recent studies have highlighted that Ce6-PDT can induce a specific type of apoptosis known as immunogenic cell death (ICD).[11][12][13][14] ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. Key DAMPs include the surface exposure of calreticulin (CRT), and the release of high-mobility group box 1 (HMGB1) and ATP. These molecules act as "eat-me" signals and danger signals, respectively, which can recruit and activate antigen-presenting cells (APCs) like dendritic cells. This, in turn, can lead to the priming of an adaptive anti-tumor immune response.
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) Generation
Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
Objective: To quantify the intracellular ROS levels following Ce6-PDT.
Materials:
-
Cancer cell line of interest
-
This compound
-
DCFH-DA reagent
-
Phenol red-free culture medium
-
Light source for PDT (e.g., 660 nm laser)
-
Microplate reader with fluorescence detection capabilities or a flow cytometer
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or a larger culture dish (for flow cytometry) and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 20 µM) in phenol red-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh phenol red-free medium containing the desired concentration of Ce6 to the cells and incubate for the desired uptake period (e.g., 4 hours).
-
Irradiate the cells with light at the appropriate wavelength and dose. Include non-irradiated controls.
-
Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.[2][15]
-
The increase in fluorescence intensity is proportional to the amount of intracellular ROS generated.
Signaling Pathways Activated by Chlorin e6 Photosensitization
The cellular responses to Ce6-PDT are orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for optimizing therapeutic strategies and overcoming potential resistance mechanisms.
NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are key regulators of inflammation, cell survival, and apoptosis. Studies have shown that Ce6-PDT can modulate these pathways. For instance, in some contexts, Ce6-PDT has been shown to suppress the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK), leading to an anti-inflammatory effect.[16][17][18] The specific modulation of these pathways can be cell-type and context-dependent.
STING Signaling Pathway
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that senses cytosolic DNA. Interestingly, Ce6-PDT has been shown to activate the STING pathway.[19][20][21] The generation of ROS can cause DNA damage, leading to the presence of cytosolic DNA fragments that are detected by cGAS, which then activates STING. Activated STING can lead to the production of type I interferons and other pro-inflammatory cytokines, contributing to the anti-tumor immune response.
Mandatory Visualizations
Caption: Signaling cascade of Ce6-PDT-induced immunogenic cell death.
Caption: A typical experimental workflow for evaluating Ce6-PDT in vitro.
Conclusion
The mechanism of action of this compound in photosensitization is a multifaceted process that begins with the absorption of light and culminates in the induction of various forms of cell death. The generation of singlet oxygen as the primary cytotoxic agent, coupled with its ability to localize in key cellular organelles, triggers a cascade of events including apoptosis, necrosis, and autophagy, and can stimulate an anti-tumor immune response through immunogenic cell death. A thorough understanding of these intricate mechanisms, supported by robust experimental protocols, is essential for the continued development and optimization of Ce6-based photodynamic therapy as a potent and selective cancer treatment modality. This guide provides a foundational framework for researchers and drug development professionals to advance their work in this promising therapeutic area.
References
- 1. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. In vitro photodynamic therapy with chlorin e6 leads to apoptosis of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of autophagy in the treatment of colon cancer by chlorin e6 photodynamic therapy combined with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing autophagy in the context of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenic cell death due to a new photodynamic therapy (PDT) with glycoconjugated chlorin (G-chlorin) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Defensive mechanism in cholangiocarcinoma cells against oxidative stress induced by chlorin e6-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 17. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]
- 18. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Synthesis and Purification of Chlorin e6 Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of Chlorin e6 (Ce6) trisodium salt, a second-generation photosensitizer with significant applications in photodynamic therapy (PDT). This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and visualizes the core processes for enhanced clarity.
Introduction
Chlorin e6 (Ce6), a chlorophyll derivative, has garnered substantial interest in the field of oncology and antimicrobial therapies due to its favorable photophysical and biological properties.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical factor for effective PDT.[3][4] The trisodium salt of Ce6 enhances its water solubility, making it suitable for pharmaceutical formulations.[5] This guide details the synthesis of Ce6 from natural sources and subsequent purification to achieve the high purity required for clinical applications.
Synthesis of Chlorin e6
The most common and economically viable route for the synthesis of Chlorin e6 begins with the extraction of chlorophyll a from natural sources, such as the microalga Spirulina platensis or silkworm excrement.[6][7][8] The general synthetic pathway involves three main stages: extraction of chlorophyll a, conversion to pheophytin a, and finally, hydrolysis to yield Chlorin e6.
Synthesis Workflow
The overall workflow for the synthesis of Chlorin e6 from Spirulina platensis is depicted below.
Caption: General workflow for the synthesis of Chlorin e6 from Spirulina platensis.
Experimental Protocols
This protocol is adapted from a pilot-plant scale synthesis and offers a robust method for obtaining Ce6.[8]
Materials:
-
Spirulina platensis biomass
-
95% Ethanol
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Acetone
-
Distilled water
Procedure:
-
Chlorophyll a Extraction:
-
Suspend 10 kg of Spirulina platensis biomass in 125 L of 95% ethanol.
-
Stir the suspension at 40°C for approximately 121 minutes in an inert atmosphere.[8]
-
-
Conversion to Pheophytin a:
-
Add 0.35 L of 1M HCl to the ethanol solution to facilitate the conversion of chlorophyll a to pheophytin a.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with 0.5 L of 1M NaOH.[8]
-
Separate the biomass by filtration.
-
To the filtrate containing pheophytin, add 44.6 L of water and 20 L of hexane for liquid-liquid extraction.
-
Separate the aqueous ethanol phase and wash the organic layer three times with 20 L of 70% ethanol.[8]
-
-
Hydrolysis to Chlorin e6:
-
Evaporate the hexane solution of pheophytin in vacuo.
-
Dissolve the residue in 20 L of acetone and heat to reflux.
-
Add 1.3 L of 1M NaOH to initiate phytyl hydrolysis and the opening of the E-ring.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and dry the solid product under a vacuum to yield the trisodium salt of Ce6 as a black solid.[8]
-
This method presents an alternative, environmentally friendly approach using readily available starting material.[6][7]
Materials:
-
Crude silkworm excrement
-
Concentrated alkali solution (e.g., NaOH)
-
Acid for acidification (e.g., HCl)
Procedure:
-
Chlorophyll a Extraction:
-
Extract chlorophyll a from crude silkworm excrement using an appropriate solvent.
-
-
Hydrolysis and Acidification:
Quantitative Data on Synthesis
The yield of Chlorin e6 can vary depending on the starting material and the specific reaction conditions. The following table summarizes reported yields from different synthetic approaches.
| Starting Material | Synthetic Method | Product | Yield (% of biomass) | Reference |
| Spirulina platensis | Conventional Pilot-Scale | Trisodium salt of Ce6 | 1.27% | [8] |
| Spirulina platensis | Modified Pilot-Scale | Trisodium salt of Ce6 | 1.35% | [8] |
Purification of this compound Salt
High purity of Chlorin e6 is essential for its use in photodynamic therapy. The primary purification strategy involves pH-mediated precipitation and separation.
Purification Workflow
The following diagram illustrates a common workflow for the purification of crude this compound salt.
Caption: Workflow for the purification of Chlorin e6.
Experimental Protocol for Purification
This protocol is applicable to the crude this compound salt obtained from the synthesis methods described above.[8]
Materials:
-
Crude trisodium salt of Ce6
-
Distilled water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution and Neutralization:
-
Dissolve the crude trisodium salt of Ce6 (e.g., 135 g) in distilled water (e.g., 2.5 L).
-
Neutralize the solution to a pH of approximately 7 with 1M HCl.[8]
-
-
Removal of Impurities:
-
Centrifuge the neutralized solution at 10,000 rpm for 1.5 hours.[8]
-
Separate the sediment by filtration and collect the filtrate.
-
-
Precipitation of Pure Chlorin e6:
-
Adjust the pH of the filtrate to 2-3 using 1M HCl, which will cause the precipitation of Chlorin e6.[8]
-
-
Isolation and Drying:
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the purified Chlorin e6 under a vacuum to obtain a black solid.
-
Purity Assessment and Quantitative Data
The purity of the final Chlorin e6 product is typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).
HPLC Analysis:
-
Column: Capcell pak UG120 C18 (4.6 mm × 150 mm, 5 µm)[3]
-
Mobile Phase: A linear gradient of 45–100% acetonitrile in 0.1% trifluoroacetic acid in water.[3]
-
Flow Rate: 1 mL/min[3]
-
Detection Wavelength: 407 nm for Ce6[3]
The following table presents purity data for Chlorin e6 obtained through different purification methods.
| Purification Method | Purity | Analytical Technique | Reference |
| pH ~7, centrifugation, pH ~3.5 | 97% | HPLC | [3] |
| pH 0.6, filtration, pH ~3 | 94% | HPLC | [3] |
| Not specified | 98% min | HPLC | [9] |
Conclusion
The synthesis and purification of this compound salt are well-established processes that can be reliably performed on a laboratory and pilot-plant scale. The choice of starting material and specific reaction conditions can influence the overall yield and purity of the final product. The methodologies outlined in this guide, from extraction and synthesis to purification and analysis, provide a solid foundation for researchers and drug development professionals working with this promising photosensitizer. Adherence to rigorous purification and analytical protocols is paramount to ensure the quality and consistency of Chlorin e6 for its intended therapeutic applications.
References
- 1. Transformation Chlorophyll a of Spirulina platensis to Chlorin e6 Derivatives and Several Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Salt - Advanced BioChemicals [advancedbiochemicals.com]
- 6. Green synthesis of Chlorin e6 and tests of its photosensitive bactericidal activities [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 72984-36-2 | In stock | Aktin Chemicals,Inc [aktinchem.com]
Spectroscopic properties of Chlorin e6 trisodium (absorption and emission spectra)
For Researchers, Scientists, and Drug Development Professionals
Chlorin e6 trisodium, a water-soluble derivative of chlorophyll, is a potent second-generation photosensitizer with significant applications in photodynamic therapy (PDT) and fluorescence diagnostics.[1] Its efficacy is intrinsically linked to its spectroscopic characteristics, which govern its ability to absorb light and generate cytotoxic reactive oxygen species. This guide provides an in-depth overview of the absorption and emission properties of this compound, complete with experimental protocols and workflow visualizations to support research and development efforts.
Core Spectroscopic Data
The photophysical behavior of this compound is characterized by its distinct absorption and emission spectra. The absorption spectrum typically exhibits an intense Soret band in the blue region of the visible spectrum and several weaker Q bands in the red region.[2] The most red-shifted Q band is of particular interest for PDT applications due to the deeper tissue penetration of red light.[2][3] Upon excitation, this compound emits fluorescence in the red region of the spectrum.[1]
The following tables summarize the key quantitative spectroscopic data for this compound compiled from various sources. It is important to note that these properties can be influenced by the solvent, pH, and aggregation state of the molecule.
| Parameter | Wavelength (nm) | Solvent/Condition | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Soret Band (B band) | ~400-410 | Ethanol, DMSO, PBS | 1.53625 × 10⁵ at 410 nm (in PBS for Sn(IV) Chlorin e6) |
| Q Band I | ~660-670 | Water, Ethanol, PBS | 55,000 at 667 nm |
| Q Band II | ~600-615 | Various | Not specified |
| Q Band III | ~550-560 | Various | Not specified |
| Q Band IV | ~500-510 | Various | Not specified |
Table 1: Absorption Maxima of this compound. The exact peak positions and molar extinction coefficients can vary depending on the specific experimental conditions.
| Parameter | Wavelength (nm) | Solvent/Condition | Quantum Yield (Φf) |
| Emission Maximum | ~668-675 | Water, Ethanol, PBS | 0.16 (in Ethanol) |
Table 2: Emission Properties of this compound. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. Below are detailed methodologies for measuring the absorption and emission spectra.
Protocol 1: Measurement of Absorption Spectrum
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 350-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent's absorbance.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing one of the this compound working solutions. Record the absorption spectrum. Repeat for all dilutions.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Protocol 2: Measurement of Emission Spectrum
Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.
Materials:
-
This compound solutions of known concentration (prepared as in Protocol 1)
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz fluorescence cuvettes (1 cm path length)
-
A standard fluorophore with a known quantum yield (e.g., tetraphenylporphyrin (TPP) in toluene, Φf = 0.11)[2]
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima of this compound (e.g., the Soret band peak around 400 nm).
-
Emission Scan: Scan a range of emission wavelengths (e.g., 600-800 nm) to record the fluorescence spectrum. Ensure the absorbance of the sample at the excitation wavelength is low (<0.1) to avoid inner filter effects.[4]
-
Quantum Yield Determination (Comparative Method): a. Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the standard fluorophore. b. Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
- Φf_std is the quantum yield of the standard
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows related to the application of this compound.
Caption: Workflow for Determining Absorption Spectrum.
Caption: In Vitro Photodynamic Therapy Workflow.
References
A Technical Deep Dive into the Photophysical Properties and Biological Impact of Chlorin e6 Trisodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of Chlorin e6 trisodium (Ce6) and its profound implications for singlet oxygen generation, a cornerstone of its efficacy in photodynamic therapy (PDT). We delve into the core photophysical parameters, detailed experimental methodologies for their measurement, and the intricate signaling pathways activated by Ce6-mediated PDT.
Quantitative Photophysical and Photochemical Parameters of this compound
The therapeutic efficacy of this compound as a photosensitizer is fundamentally linked to its photophysical properties. Key among these are its triplet state characteristics and its efficiency in generating singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic therapy. The following tables summarize the critical quantitative data for Ce6, often referred to in literature as mono-L-aspartyl chlorin e6 or Talaporfin Sodium, reflecting its chemical structure as a conjugate of chlorin e6 and L-aspartic acid.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maxima (λ_max_) | 400 nm (Soret band)654 nm (Q-band) | Phosphate Buffer (pH 7.4) | [1] |
| Molar Absorption Coefficient (ε) | 180,000 M⁻¹cm⁻¹ (at 400 nm)40,000 M⁻¹cm⁻¹ (at 654 nm) | Phosphate Buffer (pH 7.4) | [1] |
| Fluorescence Emission Maximum (λ_em_) | 665 nm | PBS | |
| Fluorescence Quantum Yield (Φ_f_) | 0.18 | Aqueous solution (pH 8-9) | |
| Triplet State Absorption Maximum | 440 nm | Phosphate Buffer | [1] |
| Triplet State Lifetime (τ_T_) | ~300 µs | Phosphate Buffer (under Argon) | [1] |
| Triplet Quantum Yield (Φ_T_) | ~0.81 | Methanol |
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.5 - 0.6 | Dichloromethane | |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.64 | Physiological pH | |
| Rate of Quenching by O₂ (k_q_) | 1.9 x 10⁹ M⁻¹s⁻¹ | Phosphate Buffer | [1] |
Table 2: Singlet Oxygen Generation Efficiency of this compound
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a critical parameter for evaluating the efficacy of a photosensitizer. A widely used and accessible method for its determination is the relative method, employing a well-characterized reference photosensitizer and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).
Principle
This method relies on comparing the rate of consumption of a singlet oxygen scavenger (DPBF) by the test photosensitizer (this compound) to that of a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal). The decay of DPBF is monitored by the decrease in its absorbance at its maximum absorption wavelength (~415 nm).
Materials and Instrumentation
-
Test Photosensitizer: this compound
-
Reference Photosensitizer: Rose Bengal (ΦΔ in ethanol = 0.75)
-
Singlet Oxygen Scavenger: 1,3-diphenylisobenzofuran (DPBF)
-
Solvent: Spectroscopic grade ethanol or other suitable solvent in which both photosensitizers and DPBF are soluble and stable.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Light source with a monochromatic filter (e.g., laser or filtered lamp) for irradiation at a wavelength where both photosensitizers absorb but DPBF does not.
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
-
Procedure
-
Solution Preparation:
-
Prepare stock solutions of this compound, Rose Bengal, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of DPBF.
-
From the stock solutions, prepare experimental solutions of the test and reference photosensitizers with identical absorbance values at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.
-
The final concentration of DPBF in the experimental solutions should result in an initial absorbance of approximately 1.0 at its absorption maximum.
-
-
Irradiation and Monitoring:
-
Place the cuvette containing the test photosensitizer and DPBF in the spectrophotometer, on top of a magnetic stirrer.
-
Record the initial absorbance spectrum of the solution before irradiation.
-
Irradiate the solution for a set period (e.g., 30 seconds) while continuously stirring.
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for a total period that results in a significant, but not complete, bleaching of the DPBF absorbance.
-
Repeat the entire procedure for the reference photosensitizer under identical conditions.
-
Data Analysis and Calculation
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test and reference photosensitizers.
-
Determine the initial slope of the linear portion of these plots. The slope represents the rate of DPBF consumption.
-
Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_reference * (Slope_sample / Slope_reference) * (F_reference / F_sample)
Where:
-
ΦΔ_reference is the known singlet oxygen quantum yield of the reference photosensitizer.
-
Slope_sample and Slope_reference are the slopes of the DPBF absorbance decay plots for the sample and reference, respectively.
-
F is the absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength. If the absorbances of the sample and reference are matched at the irradiation wavelength, the ratio of the correction factors is 1.
-
Signaling Pathways in Chlorin e6-Mediated Photodynamic Therapy
The cytotoxic effects of this compound-mediated PDT are orchestrated through the generation of reactive oxygen species (ROS), primarily singlet oxygen. These ROS trigger a cascade of cellular events, leading to cell death and modulation of the tumor microenvironment. Below are diagrams of key signaling pathways implicated in the response to Ce6-PDT.
References
Stability and Degradation of Chlorin e6 Trisodium Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 (Ce6), a second-generation photosensitizer approved for photodynamic therapy (PDT), has demonstrated significant therapeutic potential. Its clinical efficacy, however, is intrinsically linked to its stability and degradation profile under physiological conditions. This technical guide provides an in-depth analysis of the factors influencing the stability of Chlorin e6 trisodium (Ce6-Na3), its degradation pathways, and the methodologies used to assess these parameters. A key focus is the critical role of formulation and interaction with biological macromolecules, such as human serum albumin (HSA), in mitigating degradation and enhancing bioavailability. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key processes to aid researchers in the development and evaluation of Ce6-based therapeutics.
Introduction
Chlorin e6 is a chlorophyll derivative characterized by strong absorption in the red region of the visible spectrum (around 660 nm), a high quantum yield of singlet oxygen, and notable fluorescence for imaging applications.[1][2] Despite these advantages, the therapeutic application of its trisodium salt is hampered by its propensity for aggregation in aqueous solutions at physiological pH, leading to reduced photosensitizing efficiency, poor biodistribution, and a short in-vivo circulation time.[1][3][4] Understanding the physicochemical behavior of Ce6-Na3 in physiological environments is therefore paramount for the design of stable and effective drug delivery systems.
This guide explores the multifaceted nature of Ce6-Na3 stability, covering its interaction with plasma proteins, the influence of pH, and its susceptibility to photodegradation. It also outlines common degradation products and provides detailed experimental protocols for stability assessment.
Factors Influencing the Stability of this compound
The stability of Ce6-Na3 in a physiological setting is not an intrinsic property but is heavily influenced by its immediate microenvironment. Key factors include its concentration, the pH of the medium, and its interaction with other biological molecules.
Aggregation in Aqueous Media
Ce6-Na3 has a strong tendency to form aggregates in aqueous solutions, a phenomenon that significantly quenches its excited states and reduces the generation of reactive oxygen species (ROS), thereby diminishing its therapeutic effect.[1][5] This aggregation is a primary challenge in the formulation of Ce6-based drugs.
Interaction with Human Serum Albumin (HSA)
In the bloodstream, Ce6 readily binds to human serum albumin (HSA), which acts as an endogenous carrier.[1] This interaction is crucial as it:
-
Enhances Solubility and Stability: Binding to HSA improves the solubility of the hydrophobic Ce6 molecule in the aqueous environment of the blood and reduces its tendency to aggregate.[3][4]
-
Governs Biodistribution: The Ce6-HSA complex dictates the pharmacokinetics and biodistribution of the photosensitizer.[1]
-
Alters Photophysical Properties: Encapsulation within HSA can lead to a red-shift in the absorption and emission spectra of Ce6 and can switch the primary mechanism of ROS production from Type II (singlet oxygen) to Type I (superoxide anions, hydroxyl radicals).[3][4]
Studies have identified two primary binding pockets for Ce6 on HSA: the Sudlow I site and the heme binding pocket.[3][4] The stability of this complex is, however, dependent on pH.
Influence of pH
The pH of the surrounding medium plays a significant role in the stability and cellular uptake of Ce6. The affinity of Ce6 for HSA decreases as the pH is lowered.[1] This is attributed to the protonation of the three carboxylic acid groups on the Ce6 molecule, which reduces the electrostatic interactions with the protein.[1] This pH-dependent binding may be advantageous for targeted drug delivery, as the slightly acidic microenvironment of tumors could facilitate the release of Ce6 from its HSA carrier, increasing its availability to cancer cells.[1] A decrease in pH has also been shown to increase the overall cellular uptake of Ce6.[6]
The fluorescence emission of Ce6 is also pH-dependent. An increase in pH from 6.8 to 10.0 results in a significant increase in fluorescence intensity, while a decrease in pH from 6.8 to 3.0 leads to a blue shift in the maximum emission wavelength.[7]
Photodegradation (Photobleaching)
Upon exposure to light, Ce6, like other photosensitizers, can undergo photodegradation or photobleaching. This process involves the light-induced transformation of the photosensitizer, leading to a decrease in its absorption and fluorescence intensity.[8] Photobleaching can occur through reactions with reactive oxygen species (Type I) or singlet oxygen (Type II).[8] While low photodegradation is desirable for prolonged therapeutic action, it can also be associated with extended photosensitivity in the patient.[8] The rate of photobleaching can be influenced by the microenvironment; for instance, the presence of serum has been observed to increase the photobleaching rate of a related tin(IV) chlorin e6 derivative.[8]
Degradation Pathways and Products
The degradation of Chlorin e6 can occur during its synthesis, storage, and under physiological conditions, leading to the formation of various impurities and degradation products. These can impact the efficacy and safety of the final drug product.[9] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique for the identification and quantification of these products.[10][11]
Known degradation-related impurities of Chlorin e6 include:
-
Chlorin e4
-
15-hydroxyphyllochlorin
-
Rhodochlorin
-
Purpurin 18[10]
Chlorin e4, for instance, is formed by the decarboxylation of the acetic acid side chain at position 15 of the parent Ce6 molecule during basic hydrolysis.[9] The formation of these and other derivatives can be influenced by factors such as heat, light, and oxidizing agents.[9]
Quantitative Stability Data
The following table summarizes key quantitative data related to the stability and interactions of Chlorin e6 under various conditions.
| Parameter | Value | Conditions | Reference |
| Binding to HSA | |||
| Binding Constant (K) | 1.2 x 10⁶ M⁻¹ | Tryptophanyl fluorescence quenching | [12] |
| Number of Binding Sites (N) | 1 | Tryptophanyl fluorescence quenching | [12] |
| Photophysical Properties | In PBS, Room Temperature | [1] | |
| Fluorescence Quantum Yield | 0.17 (Free Ce6) | In PBS | [1][2] |
| 0.17 (Ce6@HSA) | In PBS | [1][2] | |
| Excited State Lifetime | 4.5 ns (Free Ce6) | In PBS | [1][2] |
| 5.2 ns (Ce6@HSA) | In PBS | [1][2] | |
| Singlet Oxygen Quantum Yield | 0.64 | At physiological pH | [2] |
| Storage Stability | |||
| Stock Solution (-80°C) | Stable for 6 months | Sealed, away from moisture | [13] |
| Stock Solution (-20°C) | Stable for 1 month | Sealed, away from moisture | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Ce6-Na3 stability. Below are protocols for key experiments.
Assessment of Aggregation: UV-Visible Spectroscopy
This method is used to monitor the aggregation state of Ce6 in solution by observing changes in its absorption spectrum.
-
Objective: To determine the effect of solvent, concentration, or formulation on the aggregation of Ce6.
-
Materials:
-
This compound salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other solvents or formulation components as required
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of Ce6-Na3 in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the Ce6 stock solution in PBS to the desired final concentrations.
-
Record the UV-Visible absorption spectrum of each solution from approximately 350 nm to 700 nm.
-
The Soret band (around 400 nm) and the Q-bands (500-670 nm) are characteristic of Ce6.
-
Aggregation is indicated by a broadening of the Soret band and a decrease in the ratio of the Q-band to the Soret band intensity. The appearance of new, red-shifted bands can also indicate the formation of specific aggregate species.
-
Compare the spectra of Ce6 in different conditions (e.g., with and without a stabilizing agent like HSA or PVP). A sharper Soret band and an increased Q-band to Soret band ratio indicate disaggregation.
-
Analysis of Degradation Products: HPLC-MS
This is a powerful technique for separating, identifying, and quantifying Ce6 and its degradation products.
-
Objective: To identify and quantify impurities and degradation products in a Ce6 sample.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., XTerra RP18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Chlorin e6 sample
-
Reference standards for known impurities (if available)
-
-
Procedure:
-
Dissolve the Ce6 sample in a suitable solvent.
-
Set up the HPLC system with the C18 column.
-
Use a gradient elution method. For example, a 20-minute gradient from 45% to 100% mobile phase B.[9][11]
-
Inject the sample onto the column.
-
Monitor the elution of compounds using the PDA detector at the characteristic absorption wavelengths of Ce6 and its derivatives (e.g., 400 nm and 660 nm).
-
The eluent is directed to the mass spectrometer for mass analysis of the separated components.
-
Identify degradation products by comparing their retention times and mass spectra to reference standards or by interpreting the fragmentation patterns. For example, Chlorin e4 will have a molecular ion with an m/z of 552 due to decarboxylation from the parent Ce6.[9]
-
In Vitro Stability in Human Plasma
This experiment assesses the stability of a Ce6 formulation in a biologically relevant matrix.
-
Objective: To determine the degradation rate of Ce6 in human plasma over time.
-
Materials:
-
Ce6 formulation
-
Human plasma (freshly collected or frozen)
-
Incubator at 37°C
-
HPLC-MS system
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
-
-
Procedure:
-
Spike a known concentration of the Ce6 formulation into human plasma.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
To precipitate the plasma proteins, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma aliquot.
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the Ce6.
-
Analyze the concentration of the remaining Ce6 in the supernatant using a validated HPLC-MS method.
-
Plot the concentration of Ce6 as a function of time to determine the degradation kinetics and calculate the half-life.
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to the stability and mechanism of action of Chlorin e6.
Caption: Aggregation of Ce6 in aqueous solution and stabilization strategies.
Caption: pH-dependent interaction of Ce6 with HSA and release in the tumor microenvironment.
References
- 1. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Dissecting the Interactions between Chlorin e6 and Human Serum Albumin | Semantic Scholar [semanticscholar.org]
- 4. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Characteristics of complex-formation of chlorine e6 with human and bovine serum albumins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Sonodynamic Therapy (SDT) using Chlorin e6 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging non-invasive therapeutic modality for cancer treatment that utilizes the synergistic action of a low-intensity ultrasound and a sonosensitizing agent.[1][2] Chlorin e6 (Ce6), a second-generation photosensitizer, has garnered significant attention as a potent sonosensitizer due to its ability to be activated by both light and ultrasound.[2][3] Upon activation by ultrasound, Ce6 generates reactive oxygen species (ROS), which induce cytotoxicity in tumor cells.[1] SDT offers the advantage of deeper tissue penetration compared to photodynamic therapy (PDT), making it a promising approach for treating deep-seated tumors.[1][4][5]
These application notes provide a comprehensive overview of SDT protocols utilizing Chlorin e6 trisodium (Ce6), summarizing key quantitative data from preclinical studies and detailing experimental methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ce6-mediated SDT, providing a comparative overview of experimental parameters and outcomes.
Table 1: In Vitro Studies on Ce6-Mediated SDT
| Cell Line | Ce6 Concentration (µg/mL) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (min) | Outcome | Reference |
| 4T1 (murine mammary cancer) | 1 | 1.0 | 0.36 | 1 | Cell viability reduced to 85.06% | [3][6] |
| SPCA-1 (human lung adenocarcinoma) | Not specified in vitro | Not specified in vitro | Not specified in vitro | Not specified in vitro | In vivo study focused | [7] |
| MDA-MB-231 (human breast cancer) | Not specified | Not specified | Not specified | Not specified | Ultrasound enhances Ce6-mediated PDT cytotoxicity | [8] |
| A375 (melanoma) | 2x10⁻⁵ M | 20 kHz (low-frequency) | Not specified | Not specified | Pronounced SDT effect observed | [9] |
| HCT116 (colon cancer) | Not specified | Not specified | Not specified | Not specified | Nanoparticle delivery enhanced ROS production and phototoxicity | [10] |
Table 2: In Vivo Studies on Ce6-Mediated SDT
| Tumor Model | Ce6 Dose (mg/kg) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Treatment Duration (s) | Outcome | Reference |
| SPCA-1 xenograft (mice) | 10 - 40 | 1.0 | 0.4 - 1.6 | 180 | Significant tumor growth inhibition at 40 mg/kg Ce6 and 1.6 W/cm² ultrasound. | [5][7] |
| Colon 26 cell tumors (mice) | 25 | 2 | Not specified | Not specified | Suppressed tumor growth. | [11] |
| 4T1 xenograft (mice) | Not specified | Not specified | Not specified | Not specified | Focus on sono-photodynamic therapy. | [3] |
Experimental Protocols
In Vitro Sonodynamic Therapy Protocol
This protocol is a generalized procedure based on methodologies reported for various cancer cell lines.[3][6]
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., 4T1, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in culture plates (e.g., 96-well plates for viability assays, larger dishes for other analyses) and allow them to adhere overnight.
2. Chlorin e6 Incubation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or serum-free medium).
- Dilute the Ce6 stock solution to the desired final concentration (e.g., 1 µg/mL) in serum-free medium.
- Remove the culture medium from the cells and replace it with the Ce6-containing medium.
- Incubate the cells with Ce6 for a predetermined duration (e.g., 4 hours) in the dark to allow for cellular uptake.[3][6][8] Ce6 has been shown to localize mainly in the mitochondria.[8][12]
3. Ultrasound Treatment:
- After incubation, wash the cells with PBS to remove extracellular Ce6.
- Add fresh, degassed culture medium to the cells.
- Place the ultrasound transducer in contact with the bottom of the culture plate, using a coupling gel.
- Expose the cells to ultrasound at the specified frequency (e.g., 1.0 MHz) and intensity (e.g., 0.36 W/cm²) for the desired duration (e.g., 1 minute).[3][6]
4. Post-Treatment Analysis:
- Following ultrasound treatment, incubate the cells for a specified period (e.g., 24 hours).
- Assess cell viability using standard assays such as MTT or PrestoBlue.
- For apoptosis analysis, use techniques like DAPI staining or Annexin V-PE/7-ADD staining.[8][12]
- To detect intracellular ROS, use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3]
In Vivo Sonodynamic Therapy Protocol
This protocol is a generalized procedure based on methodologies reported for murine tumor models.[5][7][11]
1. Tumor Model Establishment:
- Subcutaneously inject cancer cells (e.g., SPCA-1, Colon 26) into the flank of immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
2. Chlorin e6 Administration:
- Prepare a sterile solution of this compound for injection.
- Administer Ce6 to the tumor-bearing mice via intraperitoneal or intravenous injection at the desired dose (e.g., 10-40 mg/kg).[5][7]
3. Ultrasound Treatment:
- At a predetermined time point after Ce6 injection (e.g., 18 hours, to allow for tumor accumulation), anesthetize the mice.[5][7]
- Apply a coupling gel to the skin overlying the tumor.
- Position the ultrasound transducer directly on the tumor.
- Deliver the ultrasound treatment at the specified frequency (e.g., 1.0 MHz), intensity (e.g., 1.6 W/cm²), and duration (e.g., 180 seconds).[5][7]
4. Tumor Growth Monitoring and Analysis:
- Measure the tumor volume at regular intervals using calipers.
- At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
- Blood samples can be collected to assess systemic toxicity.[7]
Signaling Pathways and Mechanisms of Action
Ce6-mediated SDT induces cancer cell death primarily through the generation of ROS, which triggers a cascade of cellular events.
Reactive Oxygen Species (ROS) Generation: Ultrasound activation of Ce6 leads to the production of cytotoxic ROS, including singlet oxygen (¹O₂).[1][4] This process is dependent on the presence of molecular oxygen.[4] The generation of ROS is a key initiating event in the therapeutic mechanism of SDT.
Apoptosis Induction: ROS-induced cellular damage activates apoptotic pathways. Key events include:
-
Mitochondrial Damage: Ce6 localizes in mitochondria, and upon activation, the generated ROS can lead to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm.[8][12]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase cascades, particularly caspase-3, which is a key executioner of apoptosis.[12]
-
DNA Damage: ROS can cause DNA damage, which can also contribute to the induction of apoptosis.[12]
cGAS/STING/NF-κB Pathway Activation: Recent studies have shown that oxidative DNA damage resulting from Ce6-mediated photodynamic effects can activate the cGAS/STING signaling pathway.[13] This leads to the activation of NF-κB, which can promote a pro-inflammatory response.[13][14]
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Ce6-mediated sonodynamic therapy.
Experimental Workflow Diagram
Caption: Generalized experimental workflows for in vitro and in vivo Ce6-mediated SDT.
References
- 1. Sonodynamic-chemotherapy synergy with chlorin e6-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoropolyether Nanoemulsion Encapsulating Chlorin e6 for Sonodynamic and Photodynamic Therapy of Hypoxic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound enhances the efficacy of chlorin E6-mediated photodynamic therapy in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Efficacy of chlorin e6-mediated sono-photodynamic therapy on 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 14. Chlorin e6-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for Formulation of Chlorin e6 Trisodium with Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Chlorin e6 (Ce6) trisodium with various nanoparticles for targeted photodynamic therapy (PDT). It is intended to guide researchers in the synthesis, characterization, and evaluation of Ce6-loaded nanocarriers for enhanced therapeutic efficacy.
Introduction
Chlorin e6 (Ce6) is a potent second-generation photosensitizer with strong anticancer properties upon light activation.[1][2][3] However, its clinical application is often limited by its hydrophobicity, leading to aggregation in aqueous environments, poor bioavailability, and rapid clearance from the bloodstream.[3][4] Encapsulating Ce6 within nanoparticles offers a promising strategy to overcome these limitations.[3][4] Nanoparticle-based delivery systems can improve the solubility and stability of Ce6, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate targeted delivery to cancer cells.[1][3][4] This document outlines protocols for various Ce6-nanoparticle formulations and their subsequent evaluation.
Nanoparticle Formulations for Chlorin e6 Delivery
Several types of nanoparticles have been successfully employed to deliver Ce6 for targeted PDT. The choice of nanoparticle depends on the specific application, desired release profile, and targeting strategy.
Table 1: Overview of Chlorin e6 Nanoparticle Formulations
| Nanoparticle Type | Core Material(s) | Key Features | Average Size (nm) | Drug Loading (%) | Reference(s) |
| Ce6 Nanoprecipitates (Ce6-NPs) | Chlorin e6 | Carrier-free, high drug loading | ~100 | ~81% | [1][5] |
| Polydopamine-based NPs (CBP NPs) | Chlorin e6, Polydopamine (PDA) | Biocompatible, photothermal/photodynamic dual-modality | Not Specified | Not Specified | [6] |
| Iron Oxide Nanoparticles (IO-NPs) | Iron Oxide, Polyglycerol, Doxorubicin | Magnetic targeting potential, combination therapy | ~197.5 | Not Specified | [7][8] |
| Keratin Nanoparticles (KNPs@Ce6) | Keratin | Biocompatible, biodegradable | Not Specified | Not Specified | [9] |
| Gold Nanoparticles (AuNPs) | Gold, Poly(L-lysine), PEG | Enhanced singlet oxygen generation | Not Specified | Not Specified | [10] |
| Mesoporous Silica NPs (MSNs) | Silica, PEI, MnO2, PDA, Hyaluronic Acid | Spatially separated drug loading, pH-sensitive release | Not Specified | Not Specified | [11][12] |
| Nanoemulsions (Ce6/NE) | Oil, Surfactant | High stability, good biocompatibility | Not Specified | Not Specified | [2] |
| Lactoferrin Nanoparticles (LeN) | Lactoferrin | pH-specific release, enhanced cellular uptake | Not Specified | Not Specified | [13] |
| Polysilsesquioxane NPs (Ce6-PSilQ) | Polysilsesquioxane | Co-delivery of Ce6 and autophagy inhibitors | Not Specified | Not Specified | [14] |
| PEG-PCL Copolymer Nanoparticles | Poly(ethylene glycol)-poly(caprolactone) | Co-delivery of Ce6 and chemotherapy drugs | Not Specified | Not Specified | [15] |
Experimental Protocols
Synthesis of Carrier-Free Chlorin e6 Nanoprecipitates (Ce6-NPs)
This protocol describes a one-pot synthesis method for preparing Ce6 nanoparticles without the use of additional carriers.[1]
Materials:
-
Chlorin e6 (Ce6)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve Ce6 in a suitable organic solvent (e.g., acetone or ethanol).
-
Rapidly inject the Ce6 solution into PBS under vigorous stirring.
-
Continue stirring for a specified period to allow for nanoprecipitation and solvent evaporation.
-
Purify the resulting Ce6-NPs by centrifugation and washing with deionized water to remove any remaining organic solvent and free Ce6.
-
Resuspend the final Ce6-NP pellet in PBS for characterization and further use.
Characterization of Ce6 Nanoparticles
3.2.1. Size and Morphology:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension using a Zetasizer.[1]
-
Transmission Electron Microscopy (TEM): Observe the morphology, size, and aggregation state of the nanoparticles.[1][16] Samples are typically prepared by drop-casting a dilute nanoparticle suspension onto a carbon-coated copper grid and allowing it to air-dry.
3.2.2. Drug Loading Content:
-
Determine the amount of Ce6 loaded into the nanoparticles by lysing a known amount of nanoparticles and measuring the Ce6 concentration using UV-Vis spectrophotometry or fluorescence spectroscopy. The drug loading content is calculated as: (Mass of loaded Ce6 / Total mass of nanoparticles) x 100%.[1]
3.2.3. Reactive Oxygen Species (ROS) Generation:
-
The ability of Ce6-loaded nanoparticles to generate ROS upon light irradiation can be assessed using a probe like 1,3-diphenylisobenzofuran (DPBF).[1]
-
Procedure:
In Vitro Cellular Studies
3.3.1. Cell Lines:
-
A variety of cancer cell lines can be used, including but not limited to:
3.3.2. Cellular Uptake:
-
Confocal Laser Scanning Microscopy (CLSM): Visualize the intracellular localization of Ce6-loaded nanoparticles due to the inherent fluorescence of Ce6.
-
Flow Cytometry: Quantify the cellular uptake of the nanoparticles.
3.3.3. In Vitro Phototoxicity:
-
MTT or CCK-8 Assay: Assess the viability of cancer cells after treatment with Ce6-loaded nanoparticles followed by light irradiation.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of free Ce6 or Ce6-loaded nanoparticles for a specific duration (e.g., 4-24 hours).[1][7]
-
Wash the cells to remove non-internalized nanoparticles.
-
Irradiate the cells with a laser at the appropriate wavelength and power density (e.g., 660 nm, 0.1-1.0 W/cm²).[6][17]
-
Incubate the cells for another 24 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8).
-
In Vivo Animal Studies
3.4.1. Tumor Model:
-
Establish subcutaneous or orthotopic tumor models by injecting cancer cells into immunocompromised mice (e.g., BALB/c nude mice).[8]
3.4.2. Biodistribution:
-
Inject Ce6-loaded nanoparticles intravenously into tumor-bearing mice.
-
At various time points, image the mice using an in vivo imaging system to monitor the fluorescence of Ce6 and determine its accumulation in the tumor and other organs.[18]
3.4.3. In Vivo Antitumor Efficacy:
-
Procedure:
-
Randomly divide tumor-bearing mice into different treatment groups (e.g., PBS, free Ce6 + laser, Ce6-NPs, Ce6-NPs + laser).
-
Intravenously inject the respective formulations.
-
After a predetermined time for tumor accumulation (e.g., 24 hours), irradiate the tumor area with a laser.
-
Monitor tumor growth by measuring tumor volume over time.
-
Record mouse body weight as an indicator of systemic toxicity.
-
At the end of the study, excise tumors and major organs for histological analysis (e.g., H&E staining).
-
Signaling Pathways in Ce6-Mediated PDT
Photodynamic therapy with Ce6-loaded nanoparticles can induce cancer cell death through various mechanisms, primarily involving the generation of cytotoxic ROS. This can trigger apoptosis and, in some cases, modulate the tumor microenvironment to enhance antitumor immunity.
Recent studies have shown that PDT with certain Ce6 nanoparticle formulations can damage tumor cell DNA, leading to the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[18] This can enhance the immunogenicity of the tumor cells, promoting an antitumor immune response.[18] Furthermore, combining PDT with other therapies, such as inhibiting autophagy, can improve therapeutic efficacy by preventing cancer cells from escaping ROS-induced cytotoxicity.[14]
Conclusion
The formulation of Chlorin e6 with nanoparticles represents a significant advancement in photodynamic therapy. These nanosystems effectively address the challenges associated with the poor water solubility of Ce6, leading to improved biodistribution and targeted delivery. The protocols and data presented in these application notes provide a framework for the development and evaluation of novel Ce6-nanoparticle formulations for cancer therapy. Researchers are encouraged to adapt and optimize these methods for their specific nanoparticle systems and research goals.
References
- 1. One‐pot synthesis chlorin e6 nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo Biosafety and Efficacy Assessment of Advanced Chlorin e6 Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly biocompatible chlorin e6-poly(dopamine) core–shell nanoparticles for enhanced cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Chlorin e6 keratin nanoparticles for photodynamic anticancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Photodynamic tumor therapy of nanoparticles with chlorin e6 sown in poly(ethylene glycol) forester - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A nano drug delivery system loading drugs and chlorin e6 separately to achieve photodynamic-chemo combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorin e6 loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codelivery of dihydroartemisinin and chlorin e6 by copolymer nanoparticles enables boosting photodynamic therapy of breast cancer with low-power irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Photodynamic Activity of Chlorin e6 Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chlorin e6-modified iron oxide nanoparticles for photothermal-photodynamic ablation of glioblastoma cells [frontiersin.org]
- 18. Harnessing chlorin e6 loaded by functionalized iron oxide nanoparticles linked with glucose for target photodynamic therapy and improving of the immunogenicity of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorin e6 Trisodium in Fluorescence-Guided Surgery and Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin e6 trisodium (Ce6-Na3) is a second-generation photosensitizer derived from chlorophyll.[1] Its favorable photophysical properties, including strong absorption in the red spectral region and characteristic fluorescence emission, make it a promising agent for both fluorescence-guided surgery (FGS) and photodynamic therapy (PDT) of cancerous tissues.[2] Ce6-Na3 is water-soluble and exhibits a high quantum yield of singlet oxygen, a key cytotoxic agent in PDT.[1][3] Upon excitation with light, Ce6-Na3 emits a distinct red fluorescence, enabling real-time visualization of tumor margins during surgical resection.[2] This dual functionality allows for both diagnosis and therapy, positioning this compound as a versatile tool in oncology research and clinical applications.[1]
Data Presentation
Photophysical and Pharmacokinetic Properties of this compound
| Property | Value | References |
| Absorption Maxima (Soret Band) | ~401-406 nm | [4][5] |
| Absorption Maxima (Q-band) | ~660-670 nm | [2][4][6] |
| Molar Extinction Coefficient (at ~667 nm) | 55,000 cm⁻¹/M | [7] |
| Fluorescence Emission Maximum | ~660-670 nm | [5][8] |
| Fluorescence Quantum Yield (in ethanol) | 0.16 | [7] |
| Singlet Oxygen Quantum Yield (in ethanol) | 0.65 | [3] |
| Plasma Half-Life (N-aspartyl Chlorin e6) | ~9 hours (57%) and 134 hours (43%) | [9] |
In Vitro Cytotoxicity of this compound
| Cell Line | Condition | IC50 | References |
| HeLa | Dark Cytotoxicity (24h incubation) | 13 µM | [2] |
| HeLa | Phototoxicity (24h incubation + irradiation) | 0.83 µM | [2] |
| B16F10 | Dark Cytotoxicity | 534.3 µM | [4] |
| B16F10 | Phototoxicity (1 J/cm²) | 20.98 µM | [4] |
| B16F10 | Phototoxicity | 18.9 µM | [10] |
In Vivo Experimental Parameters for this compound
| Animal Model | Tumor Model | Ce6-Na3 Dose | Light Wavelength | Light Dose | Application | References |
| Balb/c nude mice | MGH xenograft | 2.5-5 mg/kg (i.v.) | Not specified | Not specified | PDT | [2] |
| Balb/c nude mice | MGH xenograft | 5 mg/kg (i.v.) | Not specified | Not specified | FGS | [8] |
| C57BL/6 mice | B16F10 allograft | 2.5 mg/kg (i.v.) | 660 nm | 100 J/cm² | PDT | [4] |
| Rats | Sarcoma M-1 | 1-10 mg/kg (i.p.) | Krypton Laser | 22.5-135 J/cm² | PDT | [11] |
| Human | Basal Cell Carcinoma | 0.08 mg/kg (i.v.) | 665 nm | 150 J/cm² | PDT | [6] |
| Human | Basal Cell Carcinoma | 0.5-1.6 mg/kg | 662 nm | 100-600 J/cm² | PDT | [12] |
| Human | Basal Cell Carcinoma | 1 mg/kg (i.v.) | Not specified | Low-dose | FGS/PDT | [13] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Imaging of this compound Uptake in Cancer Cells
Objective: To visualize the cellular uptake of this compound in cultured cancer cells using fluorescence microscopy.
Materials:
-
This compound (Ce6-Na3)
-
Cancer cell line of choice (e.g., HeLa, B16F10)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Mounting medium with DAPI
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~400 nm or ~630 nm, Emission: >650 nm)
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
Ce6-Na3 Incubation: Prepare a working solution of Ce6-Na3 in complete cell culture medium at a final concentration of 1-10 µM. Remove the old medium from the cells, wash once with PBS, and add the Ce6-Na3 containing medium.
-
Incubation: Incubate the cells with Ce6-Na3 for 1 to 4 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell line.
-
Washing: After incubation, remove the Ce6-Na3 containing medium and wash the cells three times with PBS to remove any unbound photosensitizer.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Add a drop of mounting medium with DAPI to the cells to counterstain the nuclei.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Capture images using the DAPI channel (for nuclei) and the Cy5 or a similar far-red channel (for Ce6-Na3 fluorescence).
Protocol 2: In Vivo Fluorescence-Guided Surgery in a Murine Xenograft Model
Objective: To utilize the fluorescent properties of this compound for real-time visualization of tumor margins during surgery in a mouse model.
Materials:
-
This compound (Ce6-Na3)
-
Tumor-bearing mice (e.g., Balb/c nude mice with subcutaneous xenografts)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Fluorescence imaging system equipped with an appropriate excitation light source (~405 nm or ~640 nm) and emission filter (>660 nm).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Ce6-Na3 Administration: Administer Ce6-Na3 intravenously (i.v.) via the tail vein at a dose of 2.5-5 mg/kg.[2] The optimal time for imaging post-injection is typically between 1 and 3 hours.[8]
-
Surgical Exposure: Once the optimal accumulation time has been reached, make a skin incision to expose the tumor and surrounding tissue.
-
Fluorescence Imaging: Under the fluorescence imaging system, illuminate the surgical field with the excitation light. The tumor tissue should exhibit a distinct red fluorescence, allowing for clear demarcation from the surrounding normal tissue.
-
Guided Resection: Perform the surgical resection of the tumor, using the real-time fluorescence signal to guide the removal of all malignant tissue while sparing healthy tissue.
-
Post-Resection Imaging: After tumor removal, re-examine the surgical bed under fluorescence to ensure no residual fluorescent tissue remains.
-
Closure: Close the surgical incision according to standard procedures.
Protocol 3: In Vitro Photodynamic Therapy (PDT) Efficacy Assay
Objective: To assess the phototoxic effect of this compound on cancer cells in vitro.
Materials:
-
This compound (Ce6-Na3)
-
Cancer cell line of choice
-
Complete cell culture medium
-
PBS
-
Light source with a wavelength of ~660 nm (e.g., LED array or laser)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Ce6-Na3 Incubation: The following day, treat the cells with various concentrations of Ce6-Na3 (e.g., 0.1 to 20 µM) in complete medium for 4 to 24 hours. Include control wells with no Ce6-Na3.
-
Washing: After incubation, remove the Ce6-Na3 containing medium and wash the cells once with PBS. Add fresh, drug-free medium to all wells.
-
Light Irradiation: Irradiate the designated wells with a ~660 nm light source. The light dose can be varied (e.g., 1-10 J/cm²). Keep a set of plates in the dark ("dark toxicity" control).
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for an additional 24 to 48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for both the light-treated (phototoxicity) and dark-treated (dark toxicity) groups.
Signaling Pathways and Mechanisms of Action
This compound-mediated PDT primarily exerts its anticancer effects through the generation of reactive oxygen species (ROS) upon light activation.[1] This initial event triggers a cascade of downstream cellular responses, leading to cell death and induction of an anti-tumor immune response.
ROS-Induced Cell Death Pathways
The production of ROS by activated Ce6-Na3 induces cellular damage through multiple mechanisms, including endoplasmic reticulum (ER) stress and DNA damage.[1][14] ER stress leads to the unfolded protein response and can culminate in apoptosis.[1] Simultaneously, ROS can cause DNA strand breaks, activating the DNA damage response (DDR) pathway.[15]
DNA Damage Response and Immunogenic Cell Death
Ce6-PDT-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates downstream targets such as p53 and H2A.X (forming γ-H2A.X), initiating the DNA damage response.[15] This can lead to cell cycle arrest and apoptosis. Furthermore, the cellular stress induced by PDT, including ER stress and DNA damage, can promote immunogenic cell death (ICD).[1][14] This is characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) like HMGB1 and HSP90, which can stimulate an anti-tumor immune response.[1][14]
Macrophage Polarization via STING Pathway
Recent studies have shown that Ce6-PDT can also modulate the tumor microenvironment by influencing immune cells.[16] ROS-induced DNA damage in macrophages can activate the STING (Stimulator of Interferon Genes) pathway. Activated STING subsequently triggers the NF-κB signaling cascade, leading to the polarization of macrophages towards a pro-inflammatory M1 phenotype, which can contribute to anti-tumor immunity.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. us.edu.pl [us.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorin e6 [omlc.org]
- 8. In-vivo optical detection of cancer using chlorin e6 – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of N-aspartyl chlorin e6 in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psecommunity.org [psecommunity.org]
- 11. Experimental grounds for using chlorin e6 in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorin E6-photodynamic therapy basal cell carcinoma | Kapinus | Research and Practical Medicine Journal [rpmj.ru]
- 13. Preliminary low-dose photodynamic exposure to skin cancer with chlorin e6 photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorin e6 mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Chlorin e6 Trisodium Distribution using Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin e6 trisodium is a second-generation photosensitizer derived from chlorophyll, notable for its applications in photodynamic therapy (PDT) and fluorescence-based cancer diagnosis.[1] Its strong absorption in the red region of the electromagnetic spectrum (around 660 nm) allows for deeper tissue penetration of light, a desirable characteristic for treating solid tumors.[2] Upon excitation, this compound emits fluorescence, enabling real-time visualization of its distribution within a living organism. This property is invaluable for pharmacokinetic studies, assessing tumor targeting efficiency, and guiding therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the in vivo fluorescence imaging of this compound distribution in preclinical animal models.
Key Properties of this compound
| Property | Description |
| Chemical Class | Chlorin, a dihydroporphyrin |
| Solubility | Water-soluble |
| Absorption Maximum (Soret Band) | ~400 nm |
| Absorption Maximum (Q-band) | 600-670 nm |
| Fluorescence Emission Maximum | ~665-675 nm |
| Applications | Photodynamic therapy, Fluorescence-guided surgery, Drug delivery research |
Data Presentation: Quantitative Biodistribution of Chlorin e6
The following table summarizes the quantitative biodistribution of intravenously administered free Chlorin e6 in tumor-bearing mice at various time points post-injection. The data is presented as micrograms of Chlorin e6 per gram of tissue (µg/g).
| Time Post-Injection | Tumor (µg/g) | Liver (µg/g) | Kidneys (µg/g) |
| 1 hour | ~20.5 | - | - |
| 3 hours | - | - | - |
| 6 hours | - | - | - |
| 12 hours | - | - | - |
| 24 hours | Trace amounts | - | - |
Note: The data is compiled from a study using free Chlorin e6 in an HT-1080 tumor-bearing mouse model.[3] The specific concentrations can vary depending on the animal model, tumor type, and formulation of Chlorin e6 used.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile phosphate-buffered saline (PBS, pH 7.4) to create a stock solution. The concentration of the stock solution should be determined based on the desired final injection volume and dosage.
-
Dilution: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration for injection. A typical dosage for in vivo imaging studies ranges from 2.5 to 5 mg/kg body weight.[1]
-
Sterilization: Filter the final injection solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants.
-
Storage: Store the stock solution protected from light at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Fluorescence Imaging of this compound in a Murine Tumor Model
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines in immunodeficient mice). The tumor should be palpable and have reached a suitable size for imaging (typically 100-200 mm³).
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane inhalation).
-
To minimize background fluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.
-
Carefully shave the hair from the tumor area and any other regions of interest to reduce light scattering and absorption.
-
-
Administration of this compound:
-
Warm the tail of the anesthetized mouse to dilate the lateral tail veins.
-
Administer the prepared this compound solution via intravenous (IV) injection into a lateral tail vein. The typical injection volume for a mouse is around 100 µL.
-
-
Whole-Body Fluorescence Imaging:
-
Place the anesthetized mouse in a pre-warmed imaging chamber of a suitable in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Set the imaging parameters:
-
Excitation Filter: Select a filter appropriate for Chlorin e6 (e.g., ~640 nm).
-
Emission Filter: Select a filter to capture the fluorescence emission of Chlorin e6 (e.g., ~680 nm or a long-pass filter above 665 nm).
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturation.
-
-
Acquire images at various time points post-injection (e.g., 1, 3, 6, 12, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation kinetics.[4]
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor accumulation.
-
Protocol 3: Ex Vivo Organ Biodistribution Analysis
-
Euthanasia and Organ Collection: At the final imaging time point, humanely euthanize the mouse according to institutional guidelines.
-
Organ Harvesting: Immediately dissect the tumor and major organs of interest (e.g., liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface within the in vivo imaging system.
-
Acquire fluorescence images of the organs using the same imaging parameters as the in vivo imaging.
-
-
Quantitative Analysis:
-
Draw ROIs around each organ in the ex vivo images and quantify the average fluorescence intensity.
-
This provides a more accurate assessment of the this compound distribution without the confounding effects of tissue depth and autofluorescence from overlying tissues.
-
-
(Optional) Tissue Homogenization and Extraction:
-
For more precise quantification, homogenize the harvested organs.
-
Extract the Chlorin e6 from the tissue homogenates using a suitable solvent.
-
Measure the fluorescence of the extracts using a spectrofluorometer and compare it to a standard curve of known Chlorin e6 concentrations.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo and ex vivo imaging of this compound.
Caption: Conceptual diagram of this compound delivery and uptake in tumor tissue.
References
- 1. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Chlorin e6 Trisodium PDT with Chemotherapy or Immunotherapy
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for combining Chlorin e6 (Ce6) trisodium-mediated photodynamic therapy (PDT) with chemotherapy and immunotherapy for cancer treatment.
Part 1: Combination of Chlorin e6 Trisodium PDT with Chemotherapy
The co-administration of Ce6-PDT and chemotherapy aims to achieve synergistic antitumor effects through complementary mechanisms of action, potentially overcoming drug resistance and reducing side effects associated with high doses of single agents.[1][2] Nanoparticle-based co-delivery systems are often employed to ensure simultaneous delivery of the photosensitizer and the chemotherapeutic drug to the tumor site.[1][3][4]
Quantitative Data on Chemo-PDT Efficacy
The following table summarizes quantitative data from preclinical studies on the enhanced efficacy of combining Ce6-PDT with various chemotherapeutic agents.
| Chemotherapeutic Agent | Delivery System | Cancer Model | Key Findings | Reference |
| Paclitaxel (PTX) | PLGA Nanoparticles (NPs) with Human Serum Albumin (HSA) | Murine Melanoma (B16F10) and Oral Squamous Cell Carcinoma (FaDu) | Co-delivery NPs (Ce6/PTX-H/P NPs) showed a synergistic therapeutic response in FaDu cells. In B16F10 tumor-bearing mice, Ce6/PTX-H/P NPs reduced tumor weight by 5.99% compared to the control.[3] | [3] |
| Doxorubicin (DOX) | PEGylated Liposomes (PL-Dox-Ce6) | Colon Carcinoma (C26) | Cellular cytotoxicity of PL-Dox-Ce6 was significantly higher than liposomes containing only DOX or Ce6. In a C26 tumor model, PL-Dox-Ce6 showed a significant therapeutic effect compared to individual treatments or their combination.[4] | [4] |
| Doxorubicin (DOX) | Human Serum Albumin Nanoparticles/Ce6-encapsulating Microbubbles (DOX-NPs/Ce6-MBs) with Ultrasound | In vitro and In vivo tumor models | Ultrasound-triggered local delivery enhanced the penetration of DOX-NPs and Ce6 into the tumor, resulting in increased therapeutic effects compared to the same treatment without ultrasound.[5] | [5] |
| Docetaxel (DTX) | Keratin Nanoparticles (DTX/Ce6-KNPs) | Docetaxel-resistant HeLa cells (HeLa-R) | In HeLa-R cells, co-loading of DTX and Ce6 in KNPs produced a synergistic interaction between chemotherapy and PDT. DTX/Ce6-KNPs reduced the volume of HeLa-R multicellular spheroids by up to 50% compared to monotherapies.[1] | [1] |
| Cisplatin | Intra-arterial administration | Head and Neck Squamous Cell Carcinoma (HNSCC) - Clinical observation in 2 patients | Combined intra-arterial administration of Ce6 (0.5 mg/kg) and cisplatin (50 mg/m²) followed by laser irradiation was safe and resulted in a pronounced antitumor response with significant tumor volume reduction.[6][7] | [6][7] |
Experimental Protocols for Chemo-PDT
-
Cell Culture: Culture cancer cells (e.g., HeLa, FaDu, SW480) in appropriate media and conditions until they reach 70-80% confluency.[1][3][8]
-
Seeding: Seed the cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare stock solutions of Ce6 trisodium and the chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) in a suitable solvent (e.g., DMSO, PBS).
-
If using a nano-delivery system, prepare the co-loaded nanoparticles as described in the relevant literature.[1][3]
-
Add varying concentrations of the single agents, the co-loaded nanoparticles, or the combination of free Ce6 and the chemotherapeutic drug to the cells. Include untreated and vehicle-treated cells as controls.
-
Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.[3][8]
-
-
PDT Irradiation:
-
Replace the drug-containing medium with fresh medium.
-
Irradiate the cells with a laser or LED light source at a wavelength corresponding to the absorption peak of Ce6 (typically 660-670 nm).[3][9]
-
The light dose can be varied (e.g., 1-20 J/cm²) by adjusting the power density and irradiation time.[10] Keep a set of plates in the dark as non-irradiated controls.
-
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.[3]
-
Viability Assay: Assess cell viability using a standard method such as the MTT or WST assay.[3][11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. To determine synergism, antagonism, or additive effects, use a method like the Bliss independence model or the combination index (CI) method.[12]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) for xenograft models or syngeneic models for immunocompetent studies.
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1x10⁶ B16F10 or C26 cells) into the flank of the mice.[3][4] Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., Control (PBS), Ce6-PDT alone, Chemotherapy alone, Combination therapy).
-
Administer the chemotherapeutic agent, free Ce6, or co-loaded nanoparticles. The route of administration can be intravenous (i.v.) or intratumoral (i.t.).[3][13]
-
Typical dosages might be in the range of 0.5-5 mg/kg for Ce6 and will vary for the chemotherapeutic drug depending on the agent and formulation.[6][14]
-
-
PDT Irradiation:
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).[10]
-
-
Data Analysis: Plot tumor growth curves and compare the final tumor weights between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.
Visualizations: Chemo-PDT Workflow and Synergistic Action
Part 2: Combination of this compound PDT with Immunotherapy
Combining Ce6-PDT with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is a promising strategy that leverages the immunogenic effects of PDT to enhance systemic antitumor immunity.[16][17] PDT can induce immunogenic cell death (ICD), leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs), which in turn stimulates an adaptive immune response that can be potentiated by ICIs.[16][18]
Quantitative Data on Photoimmunotherapy Efficacy
The following table summarizes key quantitative findings from studies combining Ce6-PDT with immunotherapy.
| Immunotherapy Agent | Cancer Model | Key Quantitative Findings | Reference |
| None (PDT alone) | Melanoma (B16F10) & Pancreatic Tumor Mouse Models | Ce6-PDT induced regression of both irradiated and non-irradiated (abscopal) tumors. This was associated with increased infiltration of T cells and other immune cells in the tumor microenvironment.[15] | [15] |
| None (PDT alone) | Melanoma (B16F10) | Ce6-PDT (2.5 mg/kg) led to the upregulation of IFN-γ, TNF-α, and IL-2 gene and protein expression in distant, non-irradiated tumors, indicating a systemic immune response.[11][19] | [11][19] |
| Anti-PD-1 Antibody | Colon Cancer (Colon 26) | Combination therapy significantly enhanced antitumor effects compared to controls. Immunohistochemistry showed a significant increase in CD8+ cells and PD-L1 expression in the combination group.[20] | [20] |
| Anti-LAG3 Antibody & STING Agonist | Cutaneous Squamous Cell Carcinoma (cSCC) | The triple combination therapy (STBF-PDT + STING agonist + anti-LAG3) led to a significant enhancement of CD8+ T cell infiltration and a reduction in myeloid-derived suppressor cells (MDSCs) compared to other treatments.[18][21][22] | [18][21][22] |
| PD-1/PD-L1 Blockade | Colorectal Cancer (MC38) | Ce6-PDT treatment in a humanized PD-1/PD-L1 mouse model significantly reduced tumor growth, increased levels of activated and cytotoxic CD8+ T cells, and decreased exhausted CD8+ T cells.[23] | [23] |
Experimental Protocol for Photoimmunotherapy
-
Animal Model: Use immunocompetent syngeneic mouse models (e.g., C57BL/6 mice with B16F10 melanoma or BALB/c mice with CT26 colon carcinoma) to enable the study of the immune response.[11][15]
-
Tumor Inoculation:
-
Grouping and Treatment:
-
Randomly assign mice to groups: Control (e.g., IgG isotype control), ICI alone (e.g., anti-PD-1 antibody), Ce6-PDT alone, and Combination therapy.
-
PDT: Administer Ce6 (e.g., 2.5 mg/kg, i.v.) and after a set time (e.g., 3 hours), irradiate only the primary tumor with a ~660 nm laser (e.g., 100 J/cm²).[11][15]
-
Immunotherapy: Administer the immune checkpoint inhibitor (e.g., anti-PD-1, anti-LAG3) typically via intraperitoneal (i.p.) injection. The dosing schedule will depend on the specific antibody but might involve injections every 3-4 days starting from the day of PDT.[20]
-
-
Monitoring:
-
Measure the volume of both the primary and distant (abscopal) tumors every 2-3 days.
-
Monitor body weight and overall animal health.
-
Record survival data for long-term efficacy assessment.
-
-
Immunological Analysis:
-
At selected time points or at the end of the study, harvest tumors, spleens, and tumor-draining lymph nodes.
-
Flow Cytometry: Prepare single-cell suspensions and stain for various immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cell subsets; F4/80, CD11c for myeloid cells) to analyze changes in immune cell populations.[15]
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune checkpoints (e.g., PD-L1).[20]
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-12) in the tumor microenvironment or serum using ELISA or qPCR.[11][24]
-
-
Data Analysis: Compare tumor growth curves (primary and abscopal), survival rates, and immunological parameters between the different groups using appropriate statistical tests.
Visualizations: Photoimmunotherapy Signaling Pathway and Workflow
References
- 1. Keratin nanoparticles co-delivering Docetaxel and Chlorin e6 promote synergic interaction between chemo- and photo-dynamic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual-effect liposomes encapsulated with doxorubicin and chlorin e6 augment the therapeutic effect of tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of chemotherapy and photodynamic therapy for cancer treatment with sonoporation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Photodynamic Therapy and Chemotherapy Using Local Intra-Arterial Intratumoral Administration of Chlorin e6 and Cisplatin: First Clinical Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Naturally Derived Carrier for Photodynamic Treatment of Squamous Cell Carcinoma: In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic Therapy in Combination with Doxorubicin Is Superior to Monotherapy for the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. The impact of photodynamic therapy on immune system in cancer – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Latest Look at PDT and Immune Checkpoints [mdpi.com]
- 18. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced systemic antitumor efficacy of PD-1/PD-L1 blockade with immunological response induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation-Caused Quenching of Chlorin e6 Trisodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorin e6 trisodium (Ce6). The focus is on addressing the common challenge of aggregation-caused quenching (ACQ) to ensure optimal performance of Ce6 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) of Chlorin e6 (Ce6) and why is it a problem?
A1: Chlorin e6 is a potent photosensitizer used in photodynamic therapy (PDT). However, due to its hydrophobic nature, Ce6 molecules have a strong tendency to stack together and form aggregates in aqueous or physiological solutions.[1] This process, known as aggregation-caused quenching (ACQ), deactivates the excited state of Ce6, significantly reducing its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] Consequently, ACQ leads to diminished therapeutic efficacy, poor pharmacokinetics, and unreliable experimental outcomes.[1]
Q2: How can I visually or spectroscopically detect if my Ce6 is aggregated?
A2: Aggregation of Ce6 can be detected by changes in its UV-Vis absorption spectrum. In a non-aggregated state (e.g., in an organic solvent like DMSO), Ce6 exhibits a sharp and intense Soret band around 400-406 nm and a distinct Q-band in the red region of the spectrum (around 655-667 nm).[2] Upon aggregation in aqueous solutions like phosphate-buffered saline (PBS), you may observe a broadening and red-shifting of the Q-band, and a decrease in the ratio of the Q-band to the Soret band intensity.[1] A simple visual inspection might also reveal turbidity or precipitation in the solution at higher concentrations.
Q3: What are the primary strategies to overcome ACQ of Ce6?
A3: The main approaches to prevent ACQ involve isolating individual Ce6 molecules to prevent self-quenching. Common strategies include:
-
Encapsulation in Nanocarriers: Loading Ce6 into various nanoparticles such as liposomes, polymeric nanoparticles, or protein-based nanoparticles like human serum albumin (HSA).[1][3][4][5]
-
Conjugation: Covalently linking Ce6 to hydrophilic molecules or targeting ligands, such as biotin or polymers.[2]
-
Formulation with Excipients: Using surfactants or other molecules that can sterically hinder Ce6 aggregation.
Q4: Can conjugating Ce6 to another molecule affect its intrinsic photosensitizing properties?
A4: Yes, conjugation can alter the photophysical properties of Ce6. For instance, conjugation with biotin has been shown to slightly increase the singlet oxygen generation rate compared to free Ce6.[2] Conversely, conjugation to a fullerene (C60) molecule can quench the fluorescence of Ce6 through intramolecular energy or electron transfer, even while enhancing overall ROS generation and cellular uptake.[6] It is crucial to characterize the photophysical properties of any new Ce6 conjugate.
Troubleshooting Guides
Issue 1: Low ROS production or poor phototoxicity in vitro.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ce6 Aggregation in Culture Medium | Formulate Ce6 with a nanocarrier such as Human Serum Albumin (HSA)[1] or encapsulate it in polysilsesquioxane nanoparticles (PSilQ NPs).[4] Alternatively, prepare Ce6 nanoprecipitations.[7] | Improved Ce6 solubility and dispersion in the medium, leading to increased ROS generation and enhanced phototoxicity. For example, keratin nanoparticles loaded with Ce6 resulted in approximately 90% cell death compared to free Ce6.[8] |
| Insufficient Cellular Uptake | Conjugate Ce6 with a targeting moiety like biotin for receptor-mediated endocytosis in biotin receptor-positive cells.[2] Encapsulation in nanocarriers like PSilQ NPs can also enhance cellular uptake.[4] | Increased intracellular concentration of monomeric Ce6, leading to higher phototoxicity upon irradiation. Ce6-biotin conjugates showed a lower IC50 value (1.28 µM) compared to free Ce6 (2.31 µM) in HeLa cells.[2] |
| Incorrect Light Source Wavelength or Dose | Ensure the light source wavelength matches the Q-band absorption peak of your Ce6 formulation (typically 660-670 nm).[1] Verify the light dose (J/cm²) delivered to the cells is sufficient. Typical doses range from 0.5 W/cm² for 30 seconds to 25 mW/cm² for 20 minutes.[4][9] | Optimal activation of the photosensitizer, leading to efficient ROS production and cell killing. |
Issue 2: Poor in vivo therapeutic efficacy despite good in vitro results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Clearance and Non-specific Biodistribution | Formulate Ce6 into nanoparticles to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[9] Encapsulation in goat milk-derived extracellular vesicles has also been shown to improve tumor retention compared to free Ce6.[10] | Increased accumulation and retention of Ce6 at the tumor site, leading to improved therapeutic outcomes upon irradiation. |
| Aggregation in Bloodstream | Encapsulate Ce6 in a biocompatible carrier like Human Serum Albumin (HSA), which is a natural carrier for Ce6 in the blood.[1] This improves solubility and stability in physiological environments. | Reduced aggregation in circulation, maintaining the photosensitizing capability of Ce6 until it reaches the target tissue. |
| Limited Light Penetration into Tumor Tissue | For deep-seated tumors, consider advanced light delivery methods or internal light sources like Cerenkov luminescence from PET radionuclides.[10] Ensure the wavelength of the external light source is within the "phototherapeutic window" (650-850 nm) for maximal tissue penetration.[11] | Sufficient light fluence reaches the Ce6 accumulated in the tumor to trigger a photodynamic response. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on overcoming Ce6 ACQ.
Table 1: Photophysical Properties of Ce6 Formulations
| Formulation | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Free Ce6 (in PBS) | ~661 | ~667 | - | [1] |
| Ce6@HSA (in PBS) | ~667 | ~673 | Maintained vs. Free Ce6 | [1] |
| Ce6 (in Ethanol) | 667 | - | 0.16 | [12] |
| Ce6-C60 Dyad | - | ~670 | 0.015 (quenched) | [6] |
| Free Ce6 (isoabsorbing solution) | - | - | 0.17 | [6] |
Table 2: In Vitro Efficacy of Ce6 Formulations
| Formulation | Cell Line | IC50 (µM) | Key Finding | Reference |
| Free Ce6 | HeLa | 2.31 | - | [2] |
| Ce6-Biotin | HeLa | 1.28 | Enhanced uptake and cytotoxicity in biotin receptor-positive cells. | [2] |
| Free Ce6 | U2OS, U87 | - | Lower cell death compared to nanoparticle formulation. | [8] |
| KNPs@Ce6 | U2OS, U87 | - | ~90% cell death upon irradiation, indicating high efficacy. | [8] |
| Dp44mT-Ce6-PSilQ NPs | HT29 | - | 52.3% Annexin-V positive cells (apoptosis) post-PDT. | [4] |
| Ce6-PSilQ NPs | HT29 | - | 14.8% Annexin-V positive cells (apoptosis) post-PDT. | [4] |
Experimental Protocols
Protocol 1: Encapsulation of Ce6 in Human Serum Albumin (HSA)
This protocol is adapted from a procedure for encapsulating hydrophobic photosensitizers in HSA.[1]
-
Preparation of Stock Solutions:
-
Prepare a 200 µM solution of Ce6 in a PBS/DMSO (5/3 v/v) mixture.
-
Prepare an equimolar (200 µM) solution of HSA in the same PBS/DMSO mixture.
-
-
Encapsulation:
-
Mix equal volumes (e.g., 500 µL) of the Ce6 and HSA solutions to achieve a 1:1 stoichiometry and a final concentration of 100 µM for each component.
-
Incubate the mixture overnight at 25°C with continuous shaking at 700 rpm.
-
-
Characterization:
-
Confirm encapsulation using UV-Vis spectroscopy. The spectrum of the Ce6@HSA complex should show characteristic bands for both the protein (around 280 nm) and Ce6 (Soret band ~400 nm and Q-bands 500-680 nm).[1]
-
Analyze changes in fluorescence emission and quantum yield compared to free Ce6 in PBS.
-
Protocol 2: In Vitro ROS Detection using DCFH-DA
This protocol describes the detection of intracellular ROS generation following PDT.[9]
-
Cell Seeding: Seed cells (e.g., melanoma cells) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Incubation with Ce6 Formulation: Treat the cells with the desired concentration of free Ce6 or a Ce6 formulation (e.g., normalized to 1 µg/mL of Ce6) for 24 hours.
-
Irradiation: Wash the cells with PBS and irradiate with a suitable light source (e.g., 690 nm NIR laser at 0.5 W/cm² for 30 seconds).
-
Staining: After irradiation, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.
-
Analysis: Harvest the cells and analyze the fluorescence of the oxidized product (DCF) using flow cytometry or confocal microscopy to quantify intracellular ROS levels.
Visualizations
Caption: Logical workflow for addressing Ce6 aggregation-caused quenching.
Caption: Key steps in photodynamic therapy (PDT) and the inhibitory effect of ACQ.
References
- 1. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy Regulation Using Multimodal Chlorin e6-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based method for sensitive and rapid estimation of chlorin e6 in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One‐pot synthesis chlorin e6 nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorin e6 keratin nanoparticles for photodynamic anticancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorin Activity Enhancers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorin e6 [omlc.org]
Technical Support Center: Optimizing Chlorin e6 (Ce6) Photodynamic Therapy (PDT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the drug-light interval for maximal efficacy in Chlorin e6 (Ce6) Photodynamic Therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-light interval for Ce6-PDT?
The optimal drug-light interval for Ce6-PDT, the time between the administration of the photosensitizer and the application of light, is a critical parameter that can significantly influence therapeutic efficacy. It is not a single fixed value but depends on various factors including the formulation of Ce6, the cell line or tumor model, and the intended primary mechanism of cell death.[1][2] Shorter intervals (e.g., 3-6 hours) are often associated with vascular damage due to Ce6 being primarily localized in the vasculature.[1][3] Longer intervals (e.g., 24 hours or more) may allow for greater accumulation of Ce6 within tumor cells, leading to more direct cellular damage.[2][4]
Q2: How does the drug-light interval affect the mechanism of cell death in Ce6-PDT?
The timing of light application determines the subcellular localization of Ce6 at the moment of irradiation, which in turn dictates the primary mechanism of cell death.
-
Short Intervals (e.g., < 6 hours): Ce6 is predominantly found in the plasma membrane and vasculature.[3] PDT at this stage primarily induces vascular shutdown and necrosis due to damage to blood vessels, cutting off the tumor's blood and oxygen supply.[3]
-
Intermediate to Long Intervals (e.g., 6-24 hours): Ce6 has more time to be internalized by tumor cells and localizes in various organelles such as mitochondria, lysosomes, and the endoplasmic reticulum.[4][5][6] Irradiation at these time points is more likely to induce apoptosis (programmed cell death) and/or necrosis through direct cellular damage.[4][7][8]
Q3: What are the key signaling pathways activated by Ce6-PDT?
Ce6-PDT primarily exerts its cytotoxic effects through the generation of reactive oxygen species (ROS), which can trigger various cell death signaling pathways.[5][9][10] The specific pathway activated depends on the subcellular localization of Ce6 and the dose of treatment.
-
Apoptosis: Often initiated when Ce6 localizes in the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[4][8]
-
Necrosis: Can be induced by overwhelming cellular damage, particularly when Ce6 is localized at the plasma membrane or when high doses of PDT are applied.[4][8]
-
Immunogenic Cell Death (ICD): Ce6-PDT can also induce ICD, characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[11][12]
Q4: How can I determine the optimal drug-light interval for my specific experimental model?
A systematic approach is necessary. This typically involves a time-course study where the drug-light interval is varied while keeping other parameters (Ce6 concentration, light dose) constant. Efficacy can be assessed through various in vitro and in vivo assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low therapeutic efficacy | Suboptimal drug-light interval. | Perform a time-course experiment to determine the optimal interval for your specific model. Assess Ce6 uptake and localization at different time points. |
| Insufficient Ce6 concentration or light dose. | Titrate the Ce6 concentration and light dose to find the optimal combination. | |
| Poor bioavailability of Ce6.[13] | Consider using a formulation of Ce6 with improved water solubility and stability, such as encapsulation in nanoparticles or conjugation with polymers.[13][14] | |
| Tumor hypoxia.[15] | Consider strategies to alleviate tumor hypoxia, which can limit the production of cytotoxic ROS. | |
| High non-specific toxicity | Drug-light interval is too short, leading to excessive vascular damage in healthy tissue.[3] | Increase the drug-light interval to allow for more selective accumulation of Ce6 in tumor tissue. |
| Ce6 dose is too high. | Reduce the administered dose of Ce6. | |
| Inconsistent results | Variability in experimental conditions. | Ensure consistent timing of drug administration and light application, as well as consistent light source parameters (wavelength, power density, total dose). |
| Biological variability between subjects. | Use a sufficient number of replicates or animals per group to account for biological variability. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ce6-PDT, highlighting the impact of different drug-light intervals on therapeutic outcomes.
Table 1: In Vitro Efficacy of Ce6-PDT at Different Drug-Light Intervals
| Cell Line | Ce6 Concentration (µg/mL) | Drug-Light Interval (hours) | Light Dose (J/cm²) | Outcome | Reference |
| Tca8113 (human tongue squamous cell carcinoma) | 5 | 3 | Not specified | Saturation of Ce6 uptake in cells.[4][8] | [4][8] |
| SW480 (human colon cancer) | 0.125 - 8.0 | Not specified | Not specified | Dose-dependent increase in ROS production and apoptosis.[5] | [5] |
| B16F10 (melanoma) | 0-80 µM | 3 | 5 | Significant cytotoxicity (IC50: 18.9 µM).[16] | [16] |
| HepG2 (human liver cancer) | 25 µM | 2 | 6 | Cellular uptake and subsequent phototoxicity. | [17] |
Table 2: In Vivo Efficacy of Ce6-PDT at Different Drug-Light Intervals
| Tumor Model | Ce6 Dose (mg/kg) | Drug-Light Interval (hours) | Light Dose (J/cm²) | Outcome | Reference |
| Sarcoma M-1 and Sarcoma 45 (rats) | 1-10 | 3, 6, 12, 18, 24, 48, 72 | Not specified | Antitumor effect was inversely proportional to the time interval.[1] | [1] |
| Nodular Basal Cell Carcinoma (human) | 0.08 | 3 | 150 | Complete cure after one session.[18] | [18] |
| Cutaneous disease (human) | 0.5-3.5 | 4 | 25-100 | Better tumor control at higher Ce6 doses.[19] | [19] |
| B16F10 melanoma (mice) | 2.5 | 3 | Not specified | Tumor suppression and induction of anti-tumor immunity.[12] | [12] |
| Eca-109 tumors (mice) | 5 | 24 | 120 | Tumor necrosis within 3 days.[2] | [2] |
Experimental Protocols
1. In Vitro Determination of Optimal Drug-Light Interval
This protocol outlines a general procedure to determine the optimal drug-light interval for Ce6-PDT in a specific cancer cell line.
-
Cell Culture: Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Ce6 Incubation: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing a predetermined concentration of Ce6.
-
Time-Course Incubation: Incubate the cells with Ce6 for varying durations (e.g., 1, 3, 6, 12, 24 hours) to allow for cellular uptake.
-
Washing: After each incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular Ce6.
-
Irradiation: Add fresh, Ce6-free medium to the cells and immediately expose them to a light source with a specific wavelength (typically around 660-670 nm for Ce6) and a defined light dose.[18]
-
Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 24 hours) to allow for the induction of cell death.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.
-
Data Analysis: Plot cell viability as a function of the drug-light interval to identify the time point that results in the lowest cell viability, indicating the optimal interval.
2. In Vivo Evaluation of Drug-Light Interval in a Tumor Xenograft Model
This protocol provides a general framework for evaluating the optimal drug-light interval for Ce6-PDT in a murine tumor model.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Ce6 Administration: Once tumors reach the desired size, administer Ce6 to the mice via an appropriate route (e.g., intravenous injection).
-
Time-Course Light Application: Divide the mice into groups, with each group receiving light treatment at a different time point post-Ce6 injection (e.g., 3, 6, 12, 24, 48 hours).
-
Irradiation: At the designated time, irradiate the tumor area with a laser or LED light source at the appropriate wavelength and dose.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals for a specified duration following PDT.
-
Data Analysis: Plot the average tumor volume over time for each group. The drug-light interval that results in the most significant tumor growth inhibition is considered optimal.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Visualizations
Signaling Pathways in Ce6-PDT
Caption: Key signaling pathways activated by Ce6-PDT leading to cell death.
Experimental Workflow for Optimizing Drug-Light Interval
Caption: A typical experimental workflow for optimizing the drug-light interval in Ce6-PDT.
Logical Relationship of Factors Influencing Ce6-PDT Efficacy
Caption: Interplay of key factors that determine the overall efficacy of Ce6-PDT.
References
- 1. Experimental grounds for using chlorin e6 in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosensitizing effectiveness of a novel chlorin-based photosensitizer for photodynamic therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy of early squamous cell carcinoma with tetra(m-hydroxyphenyl)chlorin: optimal drug-light interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorin e6 Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution [mdpi.com]
- 8. [PDF] Subcellular location and photodynamic therapeutic effect of chlorin e6 in the human tongue squamous cell cancer Tca8113 cell line | Semantic Scholar [semanticscholar.org]
- 9. Chlorin e6: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. psecommunity.org [psecommunity.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing skin photosensitivity after systemic administration of Chlorin e6 trisodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize skin photosensitivity following systemic administration of Chlorin e6 (Ce6) trisodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Chlorin e6 trisodium and why does it cause photosensitivity?
A1: Chlorin e6 (Ce6) trisodium is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] It is a derivative of chlorophyll and has a strong light absorption peak in the red region of the spectrum, which allows for deeper tissue penetration of light.[3] Photosensitivity is a known side effect of PDT agents.[4] The mechanism of action for Ce6 involves its accumulation in tissues, including the skin. When exposed to a specific wavelength of light, Ce6 becomes activated and generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cells.[4][5] This phototoxic reaction is the basis of its therapeutic effect against target tissues like tumors, but it can also cause damage to healthy skin if exposed to light, leading to redness, swelling, and blistering.[4]
Q2: How long does skin photosensitivity last after systemic administration of this compound?
A2: The duration of skin photosensitivity is a key safety concern in PDT. Clinical studies with talaporfin sodium, a derivative of mono-L-aspartyl chlorin e6, have shown that skin photosensitivity is generally mild and resolves within one to three weeks after administration.[6][7] In a study with patients with early-stage lung cancer, photosensitivity disappeared in the majority of patients within two weeks.[7] The faster clearance of second-generation photosensitizers like Chlorin e6 from the body, compared to first-generation agents, contributes to this shorter duration of photosensitivity.[6]
Q3: How does the formulation of this compound affect its photosensitizing potential in the skin?
A3: The formulation of Chlorin e6 can significantly impact its biodistribution and, consequently, its potential for causing skin photosensitivity. Due to its hydrophobic nature, Chlorin e6 has poor water solubility, which can lead to aggregation and non-specific tissue accumulation.[1] To address this, various drug delivery systems have been developed, including nanoemulsions, liposomes, and conjugation with polymers like polyvinylpyrrolidone (PVP).[3][8][9] These formulations can improve the solubility and bioavailability of Ce6, and more importantly, can be designed to enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, while potentially reducing its concentration in the skin.[1][10] For example, a study using cationic nanolipoplexes for Ce6 delivery showed preferential distribution and retention in tumor tissues.[11]
Q4: What is the expected distribution of this compound in skin versus tumor tissue?
A4: Ideally, a photosensitizer should selectively accumulate in tumor tissue while being rapidly cleared from normal tissues, including the skin. Studies have shown that Chlorin e6 does exhibit preferential localization in tumors.[12][13] In vivo imaging studies in animal models have demonstrated that initially after injection, Ce6 is confined to the vasculature, and then it gradually extravasates into the surrounding tissue.[14][15][16] Quantitative data from a study on patients with basal-cell skin cancer showed a significant contrast in Ce6 accumulation between tumor and normal tissue.[17][18][19]
Data Presentation
Table 1: In Vivo Concentration of Chlorin e6 in Basal-Cell Skin Cancer Patients
| Tissue Type | Mean Chlorin e6 Concentration (mg/kg) |
| Normal Tissue | 0.18 |
| Tumor Border | 0.63 |
| Tumor | 1.26 |
Data from a study involving intravenous administration of 1 mg/kg Chlorin e6, with measurements taken 3 hours post-administration.[17][18][19]
Troubleshooting Guides
Issue 1: Higher than expected skin photosensitivity or necrosis in animal models.
| Possible Cause | Troubleshooting Step |
| Incorrect dose or formulation of this compound. | Verify the concentration and purity of your Ce6 solution. Ensure the correct dose was administered based on the animal's weight. If using a novel formulation, characterize its pharmacokinetic profile to determine the optimal time window for light application. |
| Inappropriate light dose or wavelength. | Calibrate your light source to ensure accurate wavelength and power density. The light dose (fluence) should be optimized for the specific animal model and tumor type. Consider reducing the fluence or fluence rate to minimize damage to surrounding healthy tissue. |
| Unexpectedly high accumulation of Ce6 in the skin. | Investigate the biodistribution of your Ce6 formulation in your animal model using in vivo fluorescence imaging or by measuring Ce6 concentration in excised tissues. Consider modifying the formulation to improve tumor targeting and reduce skin accumulation. |
| Animal's diet or bedding contains photosensitizing compounds. | Ensure that the animal's diet and bedding are free of compounds that could exacerbate photosensitivity (e.g., certain types of alfalfa). |
| Inadvertent light exposure post-injection. | House animals in a light-controlled environment after Ce6 administration. Use red-filtered light for any necessary observations to avoid activating the photosensitizer. |
Issue 2: Inconsistent or low therapeutic efficacy in tumor models.
| Possible Cause | Troubleshooting Step |
| Suboptimal timing of light application. | The time interval between Ce6 administration and light application is critical. This "drug-light interval" should be optimized to coincide with the peak tumor-to-skin concentration ratio of Ce6. This can be determined through pharmacokinetic studies.[12] |
| Insufficient light penetration into the tumor. | For deeper tumors, ensure the wavelength of light used is in the red or near-infrared region for maximum tissue penetration. Consider using interstitial light delivery methods for larger tumors. |
| Low accumulation of Chlorin e6 in the tumor. | Evaluate the tumor uptake of your Ce6 formulation. If uptake is low, consider alternative formulations, such as targeted nanoparticles, to enhance tumor delivery.[1][10] |
| Tumor hypoxia. | The photodynamic effect is oxygen-dependent. Highly hypoxic tumors may show a reduced response to PDT. Consider strategies to alleviate tumor hypoxia, such as fractionated light delivery or combining PDT with therapies that improve tumor oxygenation. |
| Incorrect assessment of tumor response. | Use multiple endpoints to assess tumor response, such as tumor volume measurements, histological analysis, and in vivo imaging. Be aware that the full therapeutic effect of PDT may not be apparent immediately after treatment. |
Experimental Protocols
1. Protocol for In Vivo Assessment of Chlorin e6 Distribution using Fluorescence Imaging
This protocol provides a general framework for visualizing the distribution of Chlorin e6 in tumor and surrounding skin tissue in a murine tumor model.
-
Animal Model: Use a suitable tumor model, such as subcutaneous or orthotopic tumors in immunocompromised or syngeneic mice.[20][21]
-
Chlorin e6 Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the solution intravenously (i.v.) via the tail vein at a predetermined dose (e.g., 2.5 mg/kg).[22]
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 3, 6, 12, 24 hours), anesthetize the animal.
-
Use a whole-animal in vivo imaging system equipped with the appropriate excitation and emission filters for Chlorin e6 (Excitation: ~400 nm or ~660 nm; Emission: ~665 nm).[23]
-
Acquire fluorescence images of the tumor and a region of normal skin.
-
Quantify the fluorescence intensity in the regions of interest (tumor and skin) to determine the relative accumulation of Chlorin e6 over time.
-
-
Data Analysis:
-
Calculate the tumor-to-skin fluorescence ratio at each time point. This will help identify the optimal time window for light application to maximize the therapeutic effect while minimizing skin damage.
-
2. Protocol for Quantifying Chlorin e6 Concentration in Tissues
This protocol describes how to measure the absolute concentration of Chlorin e6 in excised tissues.
-
Tissue Collection:
-
At the desired time point after Ce6 administration, euthanize the animal.
-
Excise the tumor and a sample of skin.
-
Weigh the tissue samples.
-
-
Chlorin e6 Extraction:
-
Homogenize the tissue samples in a suitable solvent (e.g., a mixture of Triton X-100 and a buffer).[24]
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the extracted Chlorin e6.
-
-
Fluorometric Quantification:
-
Prepare a standard curve of known concentrations of this compound in the same extraction solvent.
-
Measure the fluorescence of the tissue extracts and the standards using a fluorometer with the appropriate excitation and emission wavelengths for Chlorin e6.[23]
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of Chlorin e6 in the tissue extracts.
-
Express the concentration as mg of Ce6 per kg of tissue.
-
Visualizations
Caption: Mechanism of Photodynamic Therapy with Chlorin e6.
Caption: Troubleshooting workflow for unexpected outcomes in PDT experiments.
References
- 1. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorin e6 Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ex Vivo Biosafety and Efficacy Assessment of Advanced Chlorin e6 Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced tumor localization and retention of chlorin e6 in cationic nanolipoplexes potentiate the tumor ablation effects of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of a novel sonosensitizer chlorin-e6 and its sonodynamic anti-cancer activity in hepatoma-22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vitusprivatklinik.com [vitusprivatklinik.com]
- 14. In Vivo Confocal Fluorescence Imaging of the Intratumor Distribution of the Photosensitizer Mono-l-Aspartylchlorin-e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo confocal fluorescence imaging of the intratumor distribution of the photosensitizer mono-L-aspartylchlorin-e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preliminary low-dose photodynamic exposure to skin cancer with chlorin e6 photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TalkMED AI Paper-TAP [tap.talkmed.com]
- 20. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models for photodynamic therapy (PDT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Fluorescence-based method for sensitive and rapid estimation of chlorin e6 in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Experimental grounds for using chlorin e6 in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chlorin e6 Trisodium for In Vitro Experiments
Welcome to the technical support center for the in vitro application of Chlorin e6 trisodium (Ce6). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
A1: The optimal concentration of Ce6 is highly cell-line dependent and assay-specific. It is crucial to perform a dose-response study to determine the ideal concentration for your specific experimental setup. However, based on published literature, a general starting point for photodynamic therapy (PDT) studies is between 1 µM and 25 µM.[1][2] For dark toxicity assessments, concentrations can range up to and above 100 µM.[3][4]
Q2: How long should I incubate the cells with this compound?
A2: Incubation times can vary from as short as 15 minutes to 24 hours or longer.[5][6] Shorter incubation times may result in localization primarily in the plasma membrane, while longer incubation allows for internalization into cytosolic vesicles and lysosomes.[5][7] A common incubation period to achieve significant cellular uptake is between 3 to 6 hours.[1][8] It is recommended to perform a time-course experiment to determine the optimal incubation time for your cell line and desired subcellular localization.
Q3: What wavelength and light dose should be used for photoactivation of this compound?
A3: Chlorin e6 has a primary absorption peak in the red region of the spectrum, typically around 660-670 nm.[2][6] The light dose required for effective phototoxicity depends on the Ce6 concentration and the sensitivity of the cell line. Doses can range from 0.5 J/cm² to 20 J/cm².[1][9] It is essential to optimize the light dose to induce the desired level of cytotoxicity while minimizing off-target effects.
Q4: How does the presence of serum in the culture medium affect this compound uptake?
A4: The presence of serum in the culture medium can significantly reduce the cellular uptake of Ce6.[8] This is attributed to the binding of Ce6 to serum proteins, which reduces the concentration of free Ce6 available for cellular uptake.[8][10] For experiments where maximal uptake is desired, consider incubating the cells with Ce6 in a serum-free medium. If serum is required for cell viability, a consistent serum concentration should be maintained across all experiments to ensure reproducibility.
Q5: What is the primary mechanism of cell death induced by Ce6-mediated PDT?
A5: The primary mechanism of cell death in Ce6-mediated PDT is through the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoactivation.[1][11][12] This leads to oxidative stress, damage to cellular components, and can induce apoptosis and/or necrosis.[7][13][14] Some studies also indicate the involvement of endoplasmic reticulum stress and DNA damage responses.[15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Phototoxicity | - Suboptimal Ce6 Concentration: The concentration of Ce6 may be too low for the specific cell line or experimental conditions. - Insufficient Light Dose: The light energy delivered may not be enough to activate the Ce6 effectively. - Short Incubation Time: The incubation period may not be sufficient for adequate cellular uptake of Ce6. - Serum Interference: Serum proteins in the culture medium can bind to Ce6, reducing its availability for cellular uptake.[8] - Photobleaching: Prolonged exposure to light can lead to the degradation of Ce6, reducing its photosensitizing ability.[17] | - Perform a dose-response curve to determine the optimal Ce6 concentration. - Increase the light dose or the duration of irradiation. - Extend the incubation time to allow for greater cellular uptake.[18] - Reduce the serum concentration or use a serum-free medium during Ce6 incubation.[8] - Minimize exposure of Ce6-containing solutions and treated cells to ambient light. |
| High Dark Toxicity | - High Ce6 Concentration: The concentration of Ce6 may be inherently toxic to the cells even without light activation. - Solvent Toxicity: The solvent used to dissolve Ce6 (e.g., DMSO) may be at a cytotoxic concentration. | - Determine the IC50 of Ce6 in the dark to establish a non-toxic working concentration range.[3][6] - Ensure the final concentration of the solvent in the culture medium is below its toxic threshold for the specific cell line. |
| Poor Reproducibility | - Inconsistent Ce6 Solution: Ce6 can aggregate in aqueous solutions, leading to variability in the effective concentration.[19] - Variable Incubation Conditions: Fluctuations in temperature, CO₂, and humidity can affect cell health and Ce6 uptake. - Inconsistent Light Delivery: Variations in the light source output or distance from the cells can alter the delivered light dose. | - Prepare fresh Ce6 solutions for each experiment and ensure complete dissolution. Consider using a formulation with agents that reduce aggregation, such as polyvinylpyrrolidone (PVP).[13] - Maintain consistent cell culture conditions throughout all experiments. - Calibrate the light source regularly and ensure a consistent setup for irradiation. |
| Unexpected Subcellular Localization | - Incorrect Incubation Time: The duration of incubation can influence the subcellular distribution of Ce6.[5] - Influence of pH: The pH of the culture medium can affect the lipophilicity and cellular uptake of Ce6.[5][10] | - Adjust the incubation time based on the desired target organelle. Shorter times favor plasma membrane localization, while longer times lead to vesicular accumulation.[5] - Ensure the pH of the culture medium is stable and appropriate for the experimental goals. |
Data Presentation
Table 1: In Vitro Dark and Phototoxicity of this compound in Various Cell Lines
| Cell Line | Dark Cytotoxicity (IC50) | Phototoxicity (IC50) | Incubation Time | Light Dose | Reference |
| HeLa | 13 µM | 0.83 µM | 24 h | Not Specified | [6] |
| B16F10 | 519.6 µM | 18.9 µM | 24 h | 5 J/cm² | [3][4] |
| B16F10 | 534.3 µM | 20.98 µM | Not Specified | 1 J/cm² | [2] |
| HeLa | > 4 µM | 1.28 µM (Ce6-biotin) | 24 h | 20 J/cm² | [9] |
Table 2: Experimental Parameters for Cellular Uptake and ROS Detection of this compound
| Cell Line | Ce6 Concentration | Incubation Time | Assay | Key Findings | Reference |
| CT-26 | 1 µg/mL | 1, 2, 4 h | Flow Cytometry | Uptake increased with incubation time, peaking at 4 h. | [18] |
| MCF7 | Not Specified | Up to 8 h | Fluorescence Spectroscopy | Uptake increased with decreasing pH and was reduced by serum. | [8] |
| HS68 | 0.5 µM | 15 min | Fluorescence Microscopy | Localized to plasma membrane and cytosolic vesicles. | [5] |
| MIA-PaCa-2 | 1-80 µM | 3 h | DCFH-DA Assay | ROS production increased in a dose-dependent manner. | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the Ce6 dilutions. Include untreated and vehicle controls.
-
Incubation (Dark Toxicity): For dark toxicity, incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in the dark.
-
Incubation and Irradiation (Phototoxicity): Incubate the plate for the optimized duration (e.g., 4 hours) in the dark. Afterward, wash the cells with PBS and add a fresh complete medium. Irradiate the cells with a suitable light source at the predetermined wavelength (e.g., 660 nm) and light dose. Following irradiation, return the plate to the incubator for 24 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for confluency at the time of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound and incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours).[9]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.
-
Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Centrifugation: Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer with appropriate excitation and emission filters for Chlorin e6 (e.g., excitation at ~405 nm or ~640 nm, emission at ~670 nm).
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake at different time points.
Protocol 3: Detection of Intracellular ROS using DCFH-DA
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound and incubate for the optimized duration.
-
Washing: Wash the cells three times with PBS.
-
DCFH-DA Staining: Add a fresh culture medium containing 2',7'-dichlorofluorescin diacetate (DCFH-DA) to a final concentration of 10-20 µM and incubate for 30 minutes at 37°C.
-
Irradiation: Irradiate the cells with the appropriate wavelength and light dose.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Decision tree for troubleshooting low phototoxicity in Ce6 experiments.
References
- 1. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. Cellular uptake and subcellular distribution of chlorin e6 as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-base properties of chlorin e6: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Photodynamic Activity of Chlorin e6 Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [scholarbank.nus.edu.sg]
- 14. Photolon, a chlorin e6 derivative, triggers ROS production and light-dependent cell death via necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorin e6-induced photodynamic effect facilitates immunogenic cell death of lung cancer as a result of oxidative endoplasmic reticulum stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorin e6 mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubilized chlorin e6-layered double hydroxide complex for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Stability of Chlorin e6 Trisodium in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Chlorin e6 trisodium (Ce6-Na3) in aqueous solutions.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and use of this compound solutions.
1.1 My this compound solution appears to have a lower absorbance than expected.
-
Question: I prepared a solution of this compound at a known concentration, but the UV-Vis absorbance is significantly lower than anticipated. What could be the cause?
-
Answer: This issue commonly arises from the aggregation of this compound molecules in aqueous solutions. Aggregation can lead to a decrease in the molar extinction coefficient, resulting in a lower absorbance reading for the characteristic Soret band (around 400 nm) and Q-bands.
Troubleshooting Steps:
-
Visual Inspection: Examine the solution for any visible particulates or turbidity, which are clear indicators of aggregation.
-
Solvent Polarity: Ensure the solvent system is appropriate. While water-soluble, high concentrations of Ce6-Na3 in purely aqueous media can promote aggregation. The use of co-solvents like DMSO or ethanol can help mitigate this.
-
Formulation Aids: Consider the addition of stabilizing excipients. Polyvinylpyrrolidone (PVP) has been shown to prevent self-association of chlorin molecules. Human Serum Albumin (HSA) can also be used to encapsulate and stabilize Chlorin e6, preventing aggregation.
-
pH Adjustment: The pH of the solution can influence the aggregation state. Although specific data on the optimal pH to prevent aggregation is limited, it is a factor to consider in your experimental design.
-
1.2 I am observing a rapid degradation of my this compound solution upon storage.
-
Question: My this compound solution is losing its characteristic color and spectroscopic signature much faster than expected. What are the likely causes and how can I improve its stability?
-
Answer: The degradation of this compound in aqueous solution can be accelerated by several factors, including improper storage temperature, exposure to light, and suboptimal pH.
Troubleshooting Steps:
-
Temperature Control: For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) in a sealed container, protected from moisture. Avoid repeated freeze-thaw cycles.
-
Light Protection: Chlorin e6 is a photosensitizer and is susceptible to photodegradation. Always store solutions in light-protected containers (e.g., amber vials) and minimize exposure to ambient light during handling.
-
Chemical Purity: Ensure the quality of your this compound. Impurities from the synthesis process can potentially catalyze degradation.
-
1.3 My experimental results are inconsistent when using this compound solutions prepared at different times.
-
Question: I am getting variable results in my photodynamic therapy (PDT) experiments, and I suspect it might be related to the stability of my this compound solution. How can I ensure the consistency of my working solutions?
-
Answer: Inconsistent experimental outcomes are often linked to the degradation or aggregation of the photosensitizer. Implementing a standardized protocol for solution preparation and handling is crucial.
Troubleshooting Steps:
-
Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment.
-
Use of Co-solvents: For stock solutions, consider using a co-solvent such as DMSO to ensure complete dissolution and minimize aggregation before diluting to the final aqueous concentration.
-
Filtration: If you choose to use water as the solvent for your stock solution, it is recommended to dilute it to the working concentration and then sterilize it by filtering through a 0.22 µm filter before use.
-
Stability-Indicating Assay: For critical applications, it is advisable to verify the concentration and purity of your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) before use.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 What are the primary degradation pathways for Chlorin e6?
The degradation of chlorins can occur through hydrolysis and oxidation. Photodegradation is also a significant pathway, especially for a photosensitizer like Chlorin e6. This process is often mediated by reactive oxygen species (ROS), particularly singlet oxygen, which is generated by the photoexcited chlorin molecule itself.
Degradation Pathway Overview
Caption: Major pathways leading to the degradation of this compound.
2.2 What are some known degradation products of Chlorin e6?
Several degradation-related impurities of Chlorin e6 have been identified, including:
-
Chlorin e4
-
15-hydroxyphyllochlorin
-
Rhodochlorin derivatives
-
Purpurin 18
These can be formed during the production and storage of Chlorin e6.
2.3 How can I analyze the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for quantitatively assessing the stability of this compound solutions.
Experimental Workflow for HPLC Stability Analysis
Caption: A typical workflow for a stability study of this compound using HPLC.
**2.4 What are the recommended
Technical Support Center: Scaling Up the Synthesis of Chlorin e6 Trisodium
Welcome to the technical support center for the synthesis of Chlorin e6 trisodium. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for Chlorin e6 synthesis and what are the initial challenges?
A1: The main precursor for Chlorin e6 (Ce6) synthesis is chlorophyll a. A common and effective natural source for large-scale production is the blue-green microalgae, Spirulina, because it exclusively contains chlorophyll a.[1] The initial challenge in using natural sources like Spirulina is the presence of other primary metabolites such as proteins, carbohydrates, and carotenoids, which are co-extracted and must be removed during purification.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: During the synthesis and storage of Chlorin e6, several process-related impurities and degradation products can form. One notable impurity is rhodin g7 71-ethyl ester, which originates from chlorophyll b present in the starting material.[2] Another common degradation product is chlorin e4, which can accumulate during the basic hydrolysis step of the synthesis.[2][3] Other identified impurities include various ethyl esters, hydroxyphyllochlorin, rhodochlorin derivatives, and purpurin 18.[4] The presence of these impurities is a significant concern for the quality and safety of the final active pharmaceutical ingredient.[2]
Q3: Why is the formulation of this compound challenging for biomedical applications?
A3: Chlorin e6 is hydrophobic, leading to poor solubility in aqueous solutions and a tendency to aggregate in physiological environments.[5][6] This aggregation can reduce its efficacy as a photosensitizer by quenching the excited states required for generating reactive oxygen species (ROS).[6] These properties also lead to non-specific cellular uptake, poor biodistribution, and rapid clearance from the bloodstream, limiting its accumulation in target tumor tissues.[5][6] To overcome these challenges, various formulations have been developed, such as complexing with polyvinylpyrrolidone (PVP) or encapsulation in nanoemulsions, to improve solubility and drug delivery.[5][7][8]
Q4: What are the key stability concerns when scaling up this compound synthesis?
A4: Chlorin e6 is sensitive to heat, light, and oxidizing agents, which can lead to degradation.[2][9] During scale-up, managing reaction temperatures and protecting the compound from light are critical to prevent the formation of degradation products and ensure the stability and shelf-life of the final product.[9] Stock solutions of this compound should be stored under specific conditions, such as at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), and should be protected from moisture.[10]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound from Spirulina
| Possible Cause | Suggested Solution |
| Inefficient chlorophyll a extraction | Optimize the solid-to-liquid ratio (SLR), extraction time, and solvent choice. Ethanolic solvents have shown superior chlorophyll extraction capabilities.[1] A modified, rapid, and green synthetic method has been shown to reduce extraction/reaction time and solvent volume, improving yield.[1][11] |
| Incomplete hydrolysis of the phytyl chain and E-ring opening | Ensure adequate concentration of NaOH (e.g., 1M) and sufficient reflux time and temperature during the saponification step.[1] |
| Loss of product during filtration and drying | Use appropriate filter pore sizes to avoid loss of the solid product. Employ vacuum drying at a controlled temperature to prevent thermal degradation. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Presence of biological macromolecules (proteins, carbohydrates) | After dissolving the crude trisodium salt in water and neutralizing to pH ~7, centrifuge the solution at high speed (e.g., 10,000 rpm) to pellet and remove these impurities.[1][12] |
| Formation of process-related impurities (e.g., rhodin g7 71-ethyl ester) | Use a starting material with the highest possible purity of chlorophyll a. Implement in-process monitoring using HPLC-mass spectrometry to track the formation of intermediates and impurities.[2] |
| Degradation of Chlorin e6 during purification | Adjust the pH carefully during the acid precipitation step (to pH 2-3) to selectively precipitate Ce6 while keeping some impurities dissolved.[1] Avoid prolonged exposure to acidic conditions. |
| Co-precipitation of water-soluble impurities | Thoroughly wash the precipitated Ce6 solid after filtration at pH 2-3 to remove any remaining water-soluble impurities.[1] |
Problem 3: Poor Solubility and Aggregation of Final Product in Aqueous Media
| Possible Cause | Suggested Solution | | Inherent hydrophobicity of Chlorin e6 | Formulate the final product with solubility-enhancing agents. Polyvinylpyrrolidone (PVP) has been shown to form a water-soluble complex with this compound, improving its photosensitizing properties and tumor accumulation.[7][8] | | Residual salts or incorrect pH | Ensure the final product is properly neutralized and washed to remove excess salts that could affect solubility. The trisodium salt form is designed for better aqueous solubility.[10][13] | | Aggregation in physiological buffers | Consider developing advanced formulations such as nanoemulsions or liposomes to encapsulate Chlorin e6, which can prevent aggregation, improve stability, and enhance bioavailability.[5][14] |
Experimental Protocols
Pilot-Plant-Scale Synthesis and Purification of Chlorin e6 from Spirulina
This protocol is based on a modified and optimized method for improved yield and reduced environmental impact.[1]
-
Chlorophyll a Extraction:
-
Disperse Spirulina biomass in 95% ethanol.
-
Heat the mixture to reflux for a specified duration to extract chlorophyll a.
-
Filter the mixture to separate the ethanolic extract containing chlorophyll a.
-
-
Conversion to Pheophytin a:
-
Acidify the chlorophyll a extract with an acid (e.g., HCl) to replace the central magnesium ion with protons, forming pheophytin a.
-
Extract the pheophytin a into an organic solvent like hexane.
-
-
Saponification and Ring Opening:
-
Evaporate the hexane and dissolve the pheophytin a residue in acetone.
-
Heat the acetone solution to reflux and add 1M NaOH to facilitate phytyl chain hydrolysis and the opening of the E-ring, forming the trisodium salt of Chlorin e6.
-
Cool the reaction mixture, filter, and vacuum-dry the crude this compound salt.
-
-
Purification of Chlorin e6:
-
Dissolve the crude salt in distilled water and neutralize the solution to pH ~7 with 1M HCl.
-
Centrifuge the solution at 10,000 rpm for 1.5 hours to pellet insoluble impurities.
-
Collect the supernatant and adjust the pH to 2-3 with 1M HCl to precipitate the Chlorin e6.
-
Filter the mixture to collect the solid Chlorin e6.
-
Dissolve the solid in acetone and adjust the pH to 6-7 with 1M NaOH.
-
The final product can be further purified and analyzed for purity.
-
Visualizations
Caption: Workflow for the synthesis and purification of Chlorin e6.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent [mdpi.com]
- 2. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ex Vivo Biosafety and Efficacy Assessment of Advanced Chlorin e6 Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application [mdpi.com]
- 6. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential application of chlorin e6-polyvinylpyrrolidone formulation in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved formulation of photosensitizer chlorin e6 polyvinylpyrrolidone for fluorescence diagnostic imaging and photodynamic therapy of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. psecommunity.org [psecommunity.org]
- 13. This compound salt | [frontierspecialtychemicals.com]
- 14. Fluorescence-based method for sensitive and rapid estimation of chlorin e6 in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Chlorin e6 trisodium with Photofrin® or other photosensitizers
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed, evidence-based comparison of Chlorin e6 trisodium (Ce6-Na), a promising second-generation photosensitizer, with the well-established first-generation photosensitizer, Photofrin®. This comparison encompasses key efficacy parameters, detailed experimental methodologies, and the underlying molecular mechanisms of action to assist researchers in making informed decisions for their preclinical and clinical investigations.
Executive Summary
This compound, a chlorophyll derivative, demonstrates several advantages over the hematoporphyrin-derived Photofrin®. Notably, Ce6-Na exhibits a strong absorption at a longer wavelength (around 660-665 nm) compared to Photofrin® (630 nm), allowing for deeper tissue penetration of light and treatment of more substantial tumors. Experimental data suggests that certain Chlorin e6 formulations have superior PDT selectivity, leading to a more targeted tumor destruction with less damage to surrounding healthy tissue. Furthermore, Chlorin e6 and its derivatives are reported to have faster clearance from the body, potentially reducing the duration of patient photosensitivity, a significant side effect associated with Photofrin®.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies comparing the efficacy of this compound and its derivatives with Photofrin®. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound (and derivatives) | Photofrin® | Cell Line / Model | Reference |
| In Vitro Cytotoxicity (IC50) | 0.21 - 20.98 µM | Generally higher µM range (less potent in some direct comparisons) | AsPC-1, MIA PaCa-2, PANC-1, B16F10, SCC VII | |
| Cellular Uptake Mechanism | Primarily endocytosis | Diffusion across the membrane | Various cell lines |
Table 1: In Vitro Efficacy Comparison. Lower IC50 values indicate higher phototoxicity. The uptake mechanism can influence intracellular localization and subsequent cell death pathways.
| Parameter | This compound (and derivatives) | Photofrin® | Tumor Model | Reference |
| PDT Selectivity (Tumor vs. Normal Tissue) | Higher | Lower | C26 colon carcinoma in mice | |
| Tumor Growth Inhibition | Significant tumor growth inhibition | Effective, but in direct comparisons, some Ce6 derivatives show superior inhibition | B16F10 melanoma, AT-84 oral cancer, 4T1 breast cancer | |
| Normal Tissue Damage | Less severe skin damage | More significant skin damage | Mouse models |
Table 2: In Vivo Efficacy Comparison. PDT selectivity is a critical factor for minimizing side effects.
| Parameter | This compound (and derivatives) | Photofrin® | Solvent/Medium | Reference |
| Maximum Absorption (Q-band) | ~660-665 nm | ~630 nm | Various | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.55 - 0.77 | ~0.37 - 0.60 (varies with conditions) | Various | |
| Pharmacokinetics (Clearance) | Faster clearance (e.g., within 24-48 hours) | Slower clearance, leading to prolonged photosensitivity | Preclinical and clinical observations |
Table 3: Physicochemical and Pharmacokinetic Properties. The longer wavelength absorption of Ce6 allows for deeper light penetration. A higher singlet oxygen quantum yield generally correlates with greater PDT efficacy.
Experimental Protocols
This section details representative methodologies for key experiments cited in the comparison of this compound and Photofrin®.
In Vitro Phototoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a photosensitizer upon light activation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SCC VII, C26, or A549) in 96-well plates at a density of 5 x 10³
Chlorin e6 Trisodium Demonstrates Potent Anti-Tumor Efficacy in Xenograft Models: A Comparative Guide
For Immediate Release: December 8, 2025
Shanghai, China – Researchers in the field of oncology and drug development now have access to a comprehensive comparison guide detailing the anti-tumor effects of Chlorin e6 (Ce6) trisodium in various xenograft models. This guide synthesizes data from multiple studies, offering an objective look at Ce6-based photodynamic therapy (PDT) compared to other therapeutic approaches. The findings underscore the potential of Ce6 as a potent photosensitizer for cancer treatment, highlighting its ability to induce significant tumor regression through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Chlorin e6, a second-generation photosensitizer derived from chlorophyll, exhibits strong absorption in the red spectrum of light, allowing for deeper tissue penetration.[1] Its water-soluble trisodium salt form enhances bioavailability, a crucial factor for systemic administration in clinical settings.[2] Studies have consistently shown that Ce6-mediated PDT leads to significant cytotoxic effects in cancer cells upon light activation, while exhibiting minimal toxicity in the absence of light.[3][4]
Comparative Anti-Tumor Efficacy
In preclinical xenograft and allograft models, Ce6-PDT has demonstrated significant inhibition of tumor growth across a range of cancer types, including melanoma, pancreatic, and gastrointestinal cancers.[5][6] Notably, when conjugated with glucose (G-chlorin e6), the photosensitizer showed a dramatically stronger anti-tumor effect compared to the clinically used photosensitizer, talaporfin sodium (TS).[6][7] This enhanced efficacy is attributed to increased accumulation of the photosensitizer in cancer cells.[6][7]
Delivery of Ce6 via nanocarriers, such as goat milk-derived extracellular vesicles (GEV@Ce6), has also been shown to improve tumor retention compared to free Ce6, leading to enhanced therapeutic outcomes.[8] The combination of Ce6-PDT with other treatment modalities, such as sonodynamic therapy (SDT), has been explored and shown to further enhance anti-tumor effects.[9]
Below is a summary of quantitative data from various studies, showcasing the anti-tumor effects of Ce6 in different xenograft models.
| Photosensitizer | Cancer Model (Cell Line) | Animal Model | Key Findings | Reference |
| Chlorin e6 (Ce6) | B16F10 Melanoma | C57BL/6 Mice (Allograft) | Significant inhibition of tumor growth at 2.5 mg/kg Ce6 with 660 nm light irradiation. | [3][5] |
| Chlorin e6 (Ce6) | PANC02 Pancreatic Cancer | Nude Mice (Xenograft) | Ce6-PDT (2.5 mg/kg) inhibits tumor growth and improves anti-tumor activity. | [5] |
| Glucose-conjugated Chlorin e6 (G-chlorin e6) | Esophageal Cancer | Allograft Mouse Model | PDT with G-chlorin e6 showed very strong antitumor effects and a 40% complete response rate. In vitro, it elicited 9,000-34,000 times stronger antitumor effects than talaporfin sodium (TS). | [7] |
| Mannose-conjugated Chlorin e6 (M-chlorin e6) | CT26 Colon Cancer | BALB/c Mice (Syngeneic) | M-chlorin e6 PDT significantly reduced tumor volume and weight. It also modulated the tumor microenvironment by decreasing M2-like tumor-associated macrophages (TAMs) and increasing M1-like TAMs. | [10] |
| Chlorin e6-loaded Extracellular Vesicles (GEV@Ce6) | 4T1 Breast Cancer | 4T1 Tumor-bearing Mice | GEV@Ce6 showed more effective tumor tissue retention compared to free Ce6. | [8] |
| Chlorin e6 (Ce6) with Sonodynamic Therapy (SDT) | SPCA-1 Non-small Cell Lung Cancer | Mice bearing SPCA-1 tumor xenograft | Combination of ultrasound with Ce6 significantly hampered tumor growth. | |
| Chlorin e6-Curcumin Derivative (17) | Melanoma | Melanoma Mouse Models | 17-PDT greatly reduced tumor growth. | [11] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which Ce6-PDT exerts its anti-tumor effects is through the generation of cytotoxic ROS, which in turn triggers programmed cell death, or apoptosis.[1] Upon irradiation with light of a specific wavelength, Ce6 transfers energy to molecular oxygen, creating highly reactive singlet oxygen.[8] This initiates a cascade of cellular events leading to apoptosis, primarily through the mitochondrial pathway.[12]
Key events in Ce6-PDT induced apoptosis include a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3.[12] Studies have shown an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 following Ce6-PDT, further confirming the involvement of the mitochondrial pathway.[13] In some cases, Ce6-PDT has also been shown to induce cell necrosis.[14]
Caption: Signaling pathway of Ce6-PDT induced apoptosis.
Experimental Protocols
The validation of Ce6's anti-tumor effects relies on standardized and reproducible experimental protocols. Below is a generalized methodology compiled from several in vivo studies.
1. Cell Culture and Animal Model:
-
Cell Lines: Various cancer cell lines are used, such as B16F10 (melanoma), PANC02 (pancreatic), and 4T1 (breast cancer).[5][8]
-
Animal Models: Typically, 6-week-old male C57BL/6 mice or nude mice are used for allograft or xenograft models, respectively.[5][13]
-
Tumor Induction: A suspension of cancer cells (e.g., 1 x 10^7 cells/mL) is subcutaneously injected into the flank of the mice.[13] Tumors are allowed to grow to a specific volume (e.g., 90-100 mm³) before treatment initiation.[13]
2. Photosensitizer Administration:
-
Dosage: A common intravenous dose of Chlorin e6 trisodium is 2.5 mg/kg.[5][15]
-
Administration: The photosensitizer is typically administered via intravenous injection through the tail vein.[4][5]
3. Photodynamic Therapy (PDT):
-
Time Interval: A crucial step is the time interval between photosensitizer injection and light irradiation, which is typically 3 hours to allow for optimal tumor accumulation.[4][5][15]
-
Light Source: A laser emitting red light at a wavelength of approximately 660 nm is commonly used.[5][15]
-
Light Dose: The light dose delivered to the tumor site is a critical parameter, with doses around 100 J/cm² being reported.[4]
4. Assessment of Anti-Tumor Effects:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals using a vernier caliper, and the volume is calculated using the formula: V = (L × W²)/2.[4]
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.[5]
-
Histological Analysis: Post-treatment, tumors may be excised for histological analysis to assess necrosis and apoptosis.
Caption: A typical experimental workflow for evaluating Ce6-PDT in xenograft models.
Future Directions
The promising results from preclinical studies position this compound as a strong candidate for clinical development in photodynamic therapy. Future research will likely focus on optimizing delivery systems to further enhance tumor specificity and cellular uptake, as well as exploring synergistic combinations with immunotherapy to elicit systemic anti-tumor immune responses.[4][16] The abscopal effect, where localized treatment leads to regression of distant, non-irradiated tumors, has been observed with Ce6-PDT and warrants further investigation.[4][16] These ongoing efforts will be crucial in translating the potent anti-tumor activity of Chlorin e6 observed in xenograft models into effective cancer therapies for patients.
References
- 1. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. psecommunity.org [psecommunity.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Excellent antitumor effects for gastrointestinal cancers using photodynamic therapy with a novel glucose conjugated chlorin e6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The tumor affinity of chlorin e6 and its sonodynamic effects on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorin e6-associated photodynamic therapy enhances abscopal antitumor effects via inhibition of PD-1/PD-L1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorin e6 Trisodium Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Chlorin e6 (Ce6) trisodium salt and its derivatives as photosensitizers for Photodynamic Therapy (PDT). By presenting key experimental data, detailed protocols, and visual representations of critical cellular processes, this document aims to facilitate the selection and development of next-generation photosensitizers.
Chlorin e6, a second-generation photosensitizer derived from chlorophyll, is noted for its favorable photophysical properties, including strong absorption in the red region of the visible spectrum (~660 nm), which allows for deeper tissue penetration of light.[1][2] However, native Ce6 can exhibit limitations such as poor water solubility and suboptimal tumor selectivity.[3] To overcome these drawbacks, various derivatives have been synthesized, primarily by modifying the three carboxylic acid groups of the Ce6 macrocycle. These modifications, including conjugation with amino acids, polymers, and other molecules, aim to enhance cellular uptake, improve tumor targeting, and increase photodynamic efficacy.[3][4]
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators of Chlorin e6 trisodium and its derivatives based on published experimental data.
Table 1: Comparative Photophysical Properties
The efficacy of a photosensitizer is critically dependent on its ability to absorb light and efficiently generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). The singlet oxygen quantum yield (ΦΔ) represents the fraction of excited photosensitizer molecules that produce singlet oxygen.
| Photosensitizer | Solvent/Medium | Q-band λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Chlorin e6 (Ce6) | Ethanol | ~665 | 0.65 | [5] |
| Chlorin e6 (Ce6) | B16F10 melanoma cells | Not specified | Not specified | [6] |
| Mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 654 | 0.77 | [7] |
| Chlorin e6-glucose derivative (C2) | Dichloromethane | ~665 | 0.5 - 0.6 | [5] |
| 3-heptylchlorin-glucose derivative (C3) | Dichloromethane | ~665 | 0.5 - 0.6 | [5] |
| Chlorin e6-curcumin derivative (Compound 17) | DMSO | 408 (Soret) | > Ce6 at 1 µM | [1] |
Table 2: Comparative In Vitro Phototoxicity (IC₅₀)
Phototoxicity, measured as the half-maximal inhibitory concentration (IC₅₀), indicates the concentration of a photosensitizer required to kill 50% of cancer cells upon light irradiation. Lower IC₅₀ values signify higher photodynamic efficacy.
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC₅₀ (µM) | Dark IC₅₀ (µM) | Reference(s) |
| Chlorin e6 (Ce6) | B16F10 (Melanoma) | 1.0 | 20.98 | 534.3 | [6] |
| 13¹-Aspartylchlorin-e₆ | HEp2 (Carcinoma) | 1.0 | 0.61 | 285 | [8] |
| 15²-Aspartylchlorin-e₆ (NPe6 regioisomer) | HEp2 (Carcinoma) | 1.0 | 2.89 | > 320 | [8] |
| 13¹-Lysylchlorin-e₆ | HEp2 (Carcinoma) | 1.0 | 1.34 | 268 | [8] |
| 15²-Lysylchlorin-e₆ | HEp2 (Carcinoma) | 1.0 | 3.12 | > 400 | [8] |
| Rhodin g₇ 7¹-ethyl ester | MIA PaCa-2 | 0.5 | < 2.5 | > 80 | [2] |
| Chlorin e6-curcumin derivative (Compound 17) | PANC-1 | Not specified | 0.21 | Not specified | [1] |
Note: The position of conjugation on the chlorin macrocycle (e.g., 13¹, 15²) significantly impacts phototoxicity, with 13¹-derivatives often showing higher potency.[4][8]
Table 3: Comparative Cellular Uptake
Efficient cellular uptake is a prerequisite for a photosensitizer to exert its cytotoxic effect. Modifications that alter the charge and lipophilicity of Ce6 can dramatically influence its internalization by cancer cells.
| Photosensitizer/Formulation | Cell Line | Incubation Time | Relative Uptake Enhancement (vs. Free Ce6) | Key Finding | Reference(s) |
| Cationic Polylysine-Ce6 | A431 (Carcinoma) | 6 h | ~73-fold | Positive charge dramatically increases uptake via interaction with the cell membrane. | [9] |
| Anionic Polylysine-Ce6 | A431 (Carcinoma) | 6 h | ~15-fold | Anionic charge provides moderate uptake enhancement. | [9] |
| Neutral Polylysine-Ce6 | A431 (Carcinoma) | 6 h | ~4-fold | Neutral charge offers a smaller but significant increase in uptake. | [9] |
| Ce6-C₆₀ Dyad | A431 (Carcinoma) | 3 h | ~9.4-fold | Conjugation with hydrophobic fullerene (C₆₀) significantly improves cell penetration. | [3] |
| Cationic Nanolipoplexes with Ce6 | SCC7 (Carcinoma) | 4 h | ~18.3-fold (at 15 µM) | Liposomal formulation enhances both solubility and cellular delivery. | [10] |
| Ce6-Biotin Conjugate | HeLa (Cervical Cancer) | 6 h | Increased vs. Ce6 | Biotin targeting can enhance uptake in receptor-overexpressing cells. | [11] |
Experimental Protocols
Detailed methodologies are provided for key experiments to allow for replication and validation of findings.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common indirect method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Principle: DPBF reacts irreversibly with ¹O₂, leading to a decrease in its absorbance. The rate of this decrease is proportional to the rate of ¹O₂ generation. By comparing the decay rate to that induced by a standard photosensitizer with a known ΦΔ, the quantum yield of the test compound can be calculated.
Materials:
-
Test Chlorin e6 derivative
-
Reference photosensitizer (e.g., Methylene Blue, Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., DMSO, DMF, Ethanol)
-
Quartz cuvettes
-
Spectrophotometer
-
Monochromatic light source with a specific wavelength (e.g., 660 nm laser or filtered lamp)
Procedure:
-
Solution Preparation: Prepare stock solutions of the test derivative, reference photosensitizer, and DPBF in the chosen solvent. All solutions, especially DPBF, should be prepared in the dark to prevent degradation.[12]
-
Absorbance Matching: Prepare experimental solutions by mixing the photosensitizer (test or reference) and DPBF in a cuvette. Adjust the concentration of the photosensitizer so that the absorbance at the irradiation wavelength is identical for both the test and reference samples (typically between 0.05 and 0.1).[13]
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF (typically at ~410-415 nm).
-
Irradiate the sample for a short, defined period using the monochromatic light source.
-
Immediately after irradiation, record the DPBF absorbance again.
-
Repeat the irradiation and measurement steps for several time intervals, monitoring the decay of DPBF absorbance.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this linear plot is proportional to the rate of ¹O₂ generation.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the test compound (test) using the following equation: ΦΔ(test) = ΦΔ(ref) * (k(test) / k(ref)) where ΦΔ(ref) is the known quantum yield of the reference, and k(test) and k(ref) are the slopes of the ln(A) vs. time plots for the test and reference compounds, respectively.[15]
-
Cell Viability and Phototoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of Ce6 derivatives with and without light exposure.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Chlorin e6 derivative stock solution
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Light source for irradiation (e.g., LED array or laser with appropriate wavelength, ~660 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO₂) to allow for attachment.[17]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the Ce6 derivative. Include control wells with no photosensitizer. Incubate for a specific period (e.g., 4 to 24 hours) to allow for cellular uptake.
-
Irradiation:
-
Post-Irradiation Incubation: Return both plates to the incubator for a further 24-48 hours.
-
MTT Addition and Incubation: Add MTT reagent to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the photosensitizer concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of fluorescent Ce6 derivatives into cells.
Principle: Flow cytometry measures the fluorescence intensity of individual cells in a suspension. Since Ce6 is inherently fluorescent, the mean fluorescence intensity (MFI) of a cell population after incubation with a Ce6 derivative is directly proportional to the amount of photosensitizer taken up by the cells.[3][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Chlorin e6 derivative
-
Flow cytometer with appropriate laser and filters (e.g., excitation at 405 nm or 633 nm, emission detection at ~660-670 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the fluorescent Ce6 derivative for various incubation times (e.g., 1, 4, 6 hours).[11]
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS to remove unbound derivative and stop the uptake process.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells into flow cytometry tubes.
-
-
Cell Preparation: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% fetal bovine serum). Keep the cells on ice and protected from light until analysis.[20]
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer. Use untreated cells as a negative control to set the background fluorescence gate.
-
Record the fluorescence signal (e.g., in the APC or PerCP-Cy5.5 channel, depending on the instrument's laser/filter configuration) for at least 10,000 cells per sample.[21]
-
-
Data Analysis: Quantify the cellular uptake by determining the Mean Fluorescence Intensity (MFI) of the cell population. Compare the MFI of cells treated with different derivatives or at different time points to assess relative uptake efficiency.[19]
Mandatory Visualizations
Experimental Workflow for In Vitro PDT Efficacy
Caption: Workflow for assessing the in vitro photodynamic efficacy of Chlorin e6 derivatives.
Key Signaling Pathways in Ce6-PDT Induced Cell Death
Caption: Signaling pathways activated by Chlorin e6-mediated photodynamic therapy (PDT).
References
- 1. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of Chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 20. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 21. Cellular uptake analyzed by flow cytometry analysis [bio-protocol.org]
A Comparative Guide to Chlorin e6 Trisodium Uptake and Phototoxicity: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photosensitizer Chlorin e6 trisodium (Ce6) with other common alternatives, focusing on cellular uptake and phototoxicity. The information presented is supported by experimental data to aid in the selection of appropriate photosensitizers for photodynamic therapy (PDT) research and development.
Executive Summary
Chlorin e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll, known for its high photosensitizing efficacy and rapid clearance from the body. It exhibits strong absorption in the red region of the visible spectrum (around 660-670 nm), allowing for deeper tissue penetration of light. This guide compares the performance of Ce6 with two clinically relevant photosensitizers, Photofrin® and Radachlorin®, highlighting key differences in their in vitro uptake and phototoxicity, and how these parameters correlate with in vivo efficacy.
Comparative Data on Photosensitizer Performance
The following tables summarize the quantitative data on the dark toxicity and phototoxicity of this compound and its alternatives in various cancer cell lines.
Table 1: In Vitro Dark Toxicity and Phototoxicity of Photosensitizers
| Photosensitizer | Cell Line | Dark Toxicity (IC50) | Phototoxicity (IC50) | Light Dose | Reference |
| This compound | HeLa | 13 µM | 0.83 µM | Not Specified | |
| Chlorin e6 | B16F10 (Melanoma) | 534.3 µM | 20.98 µM | 1 J/cm² (660 nm) | |
| Chlorin e6 | B16F10 (Melanoma) | >192 µM | 18.9 µM | Not Specified | |
| Photomed (pyropheophorbide-a derivative) | SCC VII | Not cytotoxic | More effective than Photofrin & Radachlorin | Not Specified | |
| Sinoporphyrin sodium (DVDMS) | 4T1 (Breast Cancer) | Not specified | Potent phototoxic effect | Not Specified |
Table 2: In Vivo Tumor Growth Inhibition by Photosensitizers
| Photosensitizer | Animal Model | Tumor Type | Dosage | Treatment Outcome | Reference |
| This compound | Balb/c nude mice | MGH xenograft | 2.5-5 mg/kg (i.v.) | Significant tumor necrosis and growth inhibition | |
| Chlorin e6 | C57BL/6 mice | B16F10 melanoma | 2.5 mg/kg (i.v.) | Tumor growth inhibition | |
| Chlorin e6 | Nude mice | PANC02 pancreatic cancer | 2.5 mg/kg (i.v.) | Remarkable tumor reduction | |
| Sinoporphyrin sodium (DVDMS) | Mouse xenograft | 4T1 breast cancer | Not Specified | Prolonged survival, inhibited tumor growth and lung metastasis | |
| Photomed | SCC VII tumor-bearing mice | Squamous cell carcinoma | Not Specified | More effective tumor treatment than Photofrin and Radachlorin |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cellular Uptake Assay
Objective: To quantify the amount of photosensitizer taken up by cancer cells over time.
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa, B16F10) are cultured in appropriate media and conditions until they reach 70-80% confluency.
-
Incubation with Photosensitizer: The culture medium is replaced with a fresh medium containing the photosensitizer at a specific concentration. Cells are incubated for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Quantification:
-
Fluorescence Microscopy: The intracellular fluorescence of the photosensitizer is visualized using a fluorescence microscope. This provides a qualitative assessment of uptake and subcellular localization.
-
Flow Cytometry: Cells are detached, and the fluorescence intensity is quantified using a flow cytometer. This provides a quantitative measure of the mean fluorescence per cell, which is proportional to the amount of internalized photosensitizer.
-
Spectrofluorometry: The photosensitizer is extracted from the cells using a suitable solvent, and the fluorescence is measured with a spectrofluorometer to determine the concentration.
-
In Vitro Phototoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the photosensitizer upon light activation.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer for a predetermined period (e.g., 24 hours).
-
Irradiation: The cells are irradiated with light of a specific wavelength (e.g., 660 nm) and dose. A control group is kept in the dark to assess dark toxicity.
-
MTT Incubation: After irradiation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the photosensitizer that causes 50% cell death) is then determined.
In Vivo Tumor Model and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the photosensitizer in a living organism.
Methodology:
-
Tumor Inoculation: Cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Photosensitizer Administration: The photosensitizer is administered to the mice, typically via intravenous injection.
-
Drug-Light Interval: A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue. This can range from 3 to 24 hours.
-
Light Irradiation: The tumor area is irradiated with a laser of the appropriate wavelength and power.
-
Monitoring: Tumor volume and the general health of the mice are monitored over time.
-
Endpoint: At the end of the study, the tumors are excised, and histological analysis can be performed to assess necrosis and apoptosis.
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the proposed signaling pathway for phototoxicity.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro cellular uptake and phototoxicity assays.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo tumor model and efficacy studies.
Signaling Pathway of Phototoxicity
Unveiling the Lethal Mechanisms of Chlorin e6 Trisodium in Photodynamic Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the cell death mechanisms induced by Chlorin e6 trisodium-PDT (Ce6-PDT). By presenting supporting experimental data, detailed protocols, and visual representations of key cellular pathways, this document serves as a valuable resource for validating the efficacy of this promising cancer treatment modality.
Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized cell death. Chlorin e6 (Ce6), a second-generation photosensitizer, has garnered significant attention due to its strong absorption in the red spectral region, allowing for deeper tissue penetration. Understanding the precise mechanisms by which Ce6-PDT eradicates cancer cells is paramount for optimizing treatment protocols and developing novel combination therapies.
This guide delves into the primary modes of cell death initiated by Ce6-PDT—apoptosis, necrosis, and autophagy—and offers a comparative perspective against other photodynamic agents.
Comparative Analysis of Cell Death Induction
Ce6-PDT is known to induce a dose-dependent spectrum of cell death modalities. At lower doses, it predominantly triggers apoptosis, a programmed and non-inflammatory form of cell suicide. As the PDT dose (photosensitizer concentration or light fluence) increases, a shift towards necrotic cell death is often observed. Furthermore, Ce6-PDT can also initiate autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death depending on the cellular context.
The following tables summarize quantitative data from various studies, offering a glimpse into the comparative efficacy of Ce6-PDT in inducing different forms of cell death. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis from multiple sources.
| Photosensitizer | Cell Line | Treatment Conditions | Apoptosis (%) | Necrosis (%) | Source |
| Chlorin e6 (Ce6) | HT-1080 (Fibrosarcoma) | 2.0 µg/mL Ce6, 1 J/cm² | 57.1 (late) | <11 | |
| NPh-Ce6 | HT-1080 (Fibrosarcoma) | 2.0 µg/mL NPh-Ce6, 1 J/cm² | 57.2 (late) | <11 | |
| NPh-Ce6-NGR-R7 | HT-1080 (Fibrosarcoma) | 2.0 µg/mL NPh-Ce6-NGR-R7, 1 J/cm² | 87.3 (late) | <11 | |
| Chlorin e6 (Ce6) | SW480 (Colon Cancer) | 1.0 µg/mL Ce6, 6 J/cm² | ~25 | Not specified | |
| Chlorin e6 (Ce6) | SW480 (Colon Cancer) | 4.0 µg/mL Ce6, 6 J/cm² | ~45 | Not specified | |
| Photofrin® | Me45 (Melanoma) | 20 µg/mL Photofrin®, Irradiation | >80 (viability loss) | Not specified | |
| 5-ALA (induced PpIX) | 9L/lacZ (Glioma) | 50 µmol/L 5-ALA, 16 J/cm² (8h post-PDT) | ~40 (early & late) | ~20 |
Table 1: Comparative apoptosis and necrosis rates induced by different photosensitizers.
| Photosensitizer | Cell Line | Key Autophagy Markers | Regulation | Role of Autophagy | Source |
| Chlorin e6 (Ce6) | SW480 (Colon Cancer) | Increased LC3-I to LC3-II conversion, Increased Atg5 expression | Induced | Pro-survival (inhibition enhanced apoptosis) | |
| Photosan-II | SW620, HCT116 (Colon Cancer) | Increased LC3B-II, Decreased p62, Increased Beclin-1 | Induced | Pro-survival (inhibition enhanced apoptosis) | |
| Various PS (ER/Mitochondria localized) | Multiple | LC3 processing, Vacuole formation | Induced | Pro-survival in apoptosis-competent cells, Pro-death in apoptosis-deficient cells |
Table 2: Comparison of autophagy induction by different photosensitizers.
Key Signaling Pathways in Ce6-PDT Induced Cell Death
The generation of ROS by Ce6-PDT is the primary trigger for the downstream signaling cascades that culminate in cell death.
Apoptosis: Ce6-PDT-induced ROS can directly damage mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the apoptotic threshold.
Autophagy: ROS can also trigger autophagy as a cellular stress response. This process involves the formation of a double-membraned vesicle called the autophagosome, which engulfs damaged organelles and proteins and fuses with lysosomes for degradation. Key proteins involved in this pathway include Beclin-1 and Atg5. The interplay between apoptosis and autophagy is complex, with autophagy sometimes acting as a survival mechanism that counteracts the apoptotic effects of PDT.
Necrosis: At high PDT doses, extensive cellular damage can lead to a loss of membrane integrity and uncontrolled cell lysis, characteristic of necrosis.
Caption: Experimental workflow for validating Ce6-PDT induced cell death.
A Comparative Analysis of Delivery Systems for Enhanced Photodynamic Therapy with Chlorin e6 Trisodium
For Researchers, Scientists, and Drug Development Professionals
Chlorin e6 (Ce6) trisodium, a potent second-generation photosensitizer, holds significant promise in photodynamic therapy (PDT) for cancer treatment. Its clinical efficacy, however, is often hampered by its inherent hydrophobicity, leading to aggregation in aqueous environments, poor bioavailability, and non-specific toxicity.[1] To overcome these limitations, various nano- and micro-scale delivery systems have been developed to enhance the solubility, stability, and tumor-targeting capabilities of Ce6. This guide provides a comparative analysis of different Ce6 delivery platforms, supported by experimental data, to aid researchers in selecting and designing optimal formulations for preclinical and clinical applications.
Performance Comparison of Chlorin e6 Delivery Systems
The choice of a delivery system significantly impacts the physicochemical properties and therapeutic efficacy of Chlorin e6. The following table summarizes key performance metrics for several prominent delivery platforms based on published experimental data.
| Delivery System | Carrier Material | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | In Vitro Phototoxicity (IC50) | Cell Line | Reference |
| Free Ce6 | - | - | - | - | 13 µM (dark), 0.83 µM (light) | HeLa | [2] |
| Liposomes | Phospholipids | ~100-200 | Varies | Not specified | Higher than free Ce6 | L929 | [3] |
| SPION Nanoparticles | Poly-L-lysine coated Superparamagnetic Iron Oxide | ~100 | +22.4 ± 4.3 | Not specified | More effective than free Ce6 | SKOV3 | [4] |
| Silica Nanoparticles | Mesoporous Silica | ~50-100 | Not specified | Not specified | 7-fold increase in uptake vs free Ce6 | Sk-Br-3 | [5] |
| Polymeric Micelles | mPEG-PLA | 189.6 ± 14.32 | Not specified | ~75% (Encapsulation Efficiency) | Enhanced vs free Ce6 | HeLa, A549 | [6] |
| Polymeric Prodrug Micelles | ROS-sensitive polymer | 80.4 | Not specified | 7.38% | Significantly greater than single drug | HeLa | [7][8][9] |
| Dendrimer Conjugates | Poly(amidoamine) (PAMAM) | Not specified | Not specified | Not specified | ~92% cell death at 4 µg/mL | HeLa | [10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including light dosage, incubation time, and cell lines used across different studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments involved in the evaluation of Chlorin e6 delivery systems.
Synthesis of Nanoparticle-Based Delivery Systems
-
Superparamagnetic Iron Oxide Nanoparticles (SPIONs): SPIONs can be synthesized and functionalized with a polymer coating, such as polyglycerol, followed by the addition of a targeting or cell-penetrating moiety like octalysine. Ce6 is then loaded onto the nanoparticles, often through electrostatic interactions.[4]
-
Mesoporous Silica Nanoparticles (MSNs): MSNs are synthesized and subsequently loaded with Ce6. The large surface area and porous structure of MSNs allow for efficient drug loading.[5]
Preparation of Liposomal and Micellar Formulations
-
Liposomes: Liposomes encapsulating Ce6 can be prepared using the thin-film hydration method. Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution containing Ce6, leading to the formation of liposomes.[3][11]
-
Polymeric Micelles: Amphiphilic block copolymers, such as methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA), self-assemble in an aqueous solution to form micelles. The hydrophobic core encapsulates the hydrophobic Ce6, while the hydrophilic shell provides stability in the aqueous environment.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, SW480) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Treatment: Cells are incubated with varying concentrations of free Ce6 or Ce6-loaded delivery systems for a specified period (e.g., 4-24 hours).[13]
-
Irradiation: One set of plates is exposed to a specific wavelength of light (typically around 660 nm) at a defined energy density, while a parallel set is kept in the dark to assess dark toxicity.[3][13]
-
MTT Addition: After a further incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Reactive Oxygen Species (ROS) Detection
The generation of ROS is the primary mechanism of PDT.
-
Cell Treatment: Cells are treated with the Ce6 formulation and incubated.
-
Fluorescent Probe: A ROS-sensitive fluorescent probe (e.g., DCFH-DA) is added to the cells.
-
Irradiation and Imaging: Following light irradiation, the intracellular fluorescence is observed using fluorescence microscopy or quantified using a plate reader. An increase in fluorescence indicates ROS production.[12]
Visualizing the Mechanisms and Workflow
To better understand the processes involved in Ce6-mediated PDT and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Chlorin e6-mediated photodynamic therapy.
Caption: A typical experimental workflow for evaluating a new Ce6 delivery system.
Conclusion
The development of advanced delivery systems is paramount to unlocking the full therapeutic potential of Chlorin e6 trisodium. Nanoparticles, liposomes, and micelles have all demonstrated the ability to improve the photodynamic efficacy of Ce6 by enhancing its solubility, stability, and cellular uptake.[3][4][5][6] The choice of a specific delivery platform will depend on the target application, desired release kinetics, and the specific cancer type being investigated. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions and to design the next generation of highly effective photosensitizer formulations for cancer therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Study of the Photocytotoxicity of Two Liposomal Forms of Chlorin E6: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Efficient delivery of chlorin e6 into ovarian cancer cells with octalysine conjugated superparamagnetic iron oxide nanoparticles for effective photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Polylactide-Based Block Copolymeric Micelles Loaded with Chlorin e6 for Photodynamic Therapy: In Vitro Evaluation in Monolayer and 3D Spheroid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A co-delivery system based on chlorin e6-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A co-delivery system based on chlorin e6-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 9. A co-delivery system based on chlorin e6-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chlorin e6 (Ce6)-loaded plaque-specific liposome with enhanced photodynamic therapy effect for atherosclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Photodynamic and Sonodynamic Therapy Using Chlorin e6 Trisodium
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Photodynamic Therapy (PDT) and Sonodynamic Therapy (SDT) utilizing the sensitizer Chlorin e6 trisodium (Ce6). This document summarizes key performance data, outlines experimental protocols, and visualizes the underlying cellular mechanisms to assist researchers in making informed decisions for their preclinical and clinical study designs.
Introduction
Photodynamic therapy (PDT) and sonodynamic therapy (SDT) are emerging non-invasive therapeutic modalities for cancer treatment. Both approaches utilize a sensitizing agent, such as Chlorin e6 (Ce6), which, upon activation by an external energy source—light for PDT and ultrasound for SDT—generates reactive oxygen species (ROS) to induce localized cell death.[1][2] Ce6, a second-generation photosensitizer and sonosensitizer, is a derivative of chlorophyll and is noted for its high quantum yield of singlet oxygen, strong absorption in the red region of the light spectrum, and its ability to be activated by both light and ultrasound.[1][2][3] This guide presents a head-to-head comparison of Ce6-mediated PDT and SDT, focusing on their cytotoxic effects, mechanisms of action, and the experimental parameters that govern their efficacy.
Quantitative Comparison of Therapeutic Efficacy
The antitumor effects of Ce6-mediated PDT and SDT have been evaluated in various cancer cell lines. The following tables summarize the quantitative data from a key comparative study on murine 4T1 mammary cancer cells, providing a direct comparison of their performance.
Table 1: Comparison of Cytotoxicity and Clonogenic Survival in 4T1 Cancer Cells [1]
| Treatment Group | Cell Viability (%) | Relative Colony Formation Rate (%) |
| Control | 100 | 100 |
| Ce6 alone (1 µg/mL) | 101.52 | Not Reported |
| Ultrasound alone | 99.41 | Not Reported |
| Light alone | 101.84 | Not Reported |
| Ce6-SDT | 85.06 | 84.93 |
| Ce6-PDT | 69.11 | 59.59 |
Data is presented as a percentage of the control group. Lower values indicate higher efficacy.
Table 2: Comparison of DNA Damage and ROS Generation in 4T1 Cancer Cells [1]
| Treatment Group | DNA Fragmentation (%) | Cells with High DCF Fluorescence (%) |
| Control | 7.0 | Not Reported |
| Ce6-SDT | 8.95 | No obvious increase |
| Ce6-PDT | 27.75 | 62.93 |
Higher values indicate a greater induction of DNA damage and ROS generation.
Mechanisms of Action: A Comparative Overview
Both Ce6-PDT and Ce6-SDT primarily exert their cytotoxic effects through the generation of ROS, leading to the induction of apoptosis.[1][4] However, the efficiency of ROS generation and the specific signaling pathways activated may differ between the two modalities.
Reactive Oxygen Species (ROS) Generation:
Ce6-PDT is highly efficient at generating singlet oxygen (¹O₂) upon light activation.[5] Studies have shown a significant increase in intracellular ROS levels in cells treated with Ce6-PDT.[1][3] In contrast, Ce6-SDT appears to be less efficient in ROS production under the tested conditions, with some studies reporting no obvious increase in ROS levels compared to controls.[1] However, other research suggests that SDT can generate ROS, including singlet oxygen and hydroxyl radicals, through sonochemical effects.[6] The primary mechanism is thought to involve the acoustic cavitation of ultrasound waves, which can lead to the pyrolysis of water molecules and the generation of free radicals.
Cellular Uptake and Localization:
For both therapies, the efficacy is dependent on the cellular uptake and subcellular localization of Ce6. Studies have shown that Ce6 can rapidly enter cancer cells and tends to localize in the mitochondria.[1][4] This mitochondrial localization is crucial as it places the sensitizer in close proximity to key components of the apoptotic machinery.
Signaling Pathways:
The primary mode of cell death induced by both Ce6-PDT and Ce6-SDT is apoptosis, a programmed form of cell death. The generation of ROS in the mitochondria can lead to a loss of mitochondrial membrane potential (MMP), a key initiating event in the intrinsic apoptotic pathway.[1][4] This is followed by the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[1][4] The activation of caspase-3 ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.[1][7]
Below are diagrams illustrating the experimental workflow for comparing Ce6-PDT and SDT, and the proposed signaling pathway for Ce6-induced apoptosis.
Experimental Protocols
This section provides a summary of the methodologies used in the key comparative study of Ce6-PDT and Ce6-SDT on 4T1 cells.[1]
Cell Culture:
-
Cell Line: Murine 4T1 mammary cancer cells.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Sensitizer Incubation:
-
Sensitizer: this compound (Ce6).
-
Concentration: 1 µg/mL in serum-free DMEM.
-
Incubation Time: 4 hours in the dark.
Photodynamic Therapy (PDT) Protocol:
-
Light Source: Laser.
-
Total Radiation Dose: 1.2 J/cm².
Sonodynamic Therapy (SDT) Protocol:
-
Ultrasound Frequency: 1.0 MHz.
-
Ultrasound Intensity: 0.36 W/cm².
-
Exposure Time: 1 minute.
Cytotoxicity and Clonogenic Survival Assays:
-
Cell Viability: Assessed by MTT assay.
-
Clonogenic Survival: Evaluated by colony formation assay.
DNA Damage and ROS Detection:
-
DNA Fragmentation: Measured by flow cytometry.
-
Intracellular ROS: Detected using the fluorescent probe DCFH-DA and analyzed by flow cytometry.
Apoptosis Analysis:
-
Morphological Changes: Observed by DAPI staining.
-
Caspase-3 Activity: Detected by Western blot analysis.
Discussion and Future Perspectives
The presented data indicates that under the specific experimental conditions, Ce6-PDT demonstrates a higher cytotoxic and pro-apoptotic efficacy in 4T1 cancer cells compared to Ce6-SDT.[1] This is largely attributed to the more efficient generation of ROS by PDT.[1] However, SDT offers the significant advantage of deeper tissue penetration due to the nature of ultrasound, making it a potentially more suitable option for the treatment of deep-seated tumors.[8]
The combination of both modalities, termed sono-photodynamic therapy (SPDT), has shown synergistic effects, resulting in enhanced antitumor efficacy compared to either therapy alone.[1] This suggests that a combined approach could be a promising strategy to leverage the strengths of both PDT and SDT.
Further research is warranted to optimize the parameters for Ce6-SDT to enhance its ROS generation and therapeutic efficacy. Head-to-head comparisons in a wider range of cancer cell lines and in vivo models are necessary to fully elucidate the relative merits of each therapy. Investigating the detailed molecular signaling pathways activated by each modality will also be crucial for the rational design of combination therapies and for identifying potential biomarkers of response.
Conclusion
Both Ce6-mediated PDT and SDT are promising anti-cancer therapies that induce cell death primarily through ROS-mediated apoptosis. While PDT currently appears more potent in in vitro settings, SDT's potential for treating deeper tumors is a significant advantage. The choice between PDT and SDT will likely depend on the specific clinical application, including the location and depth of the tumor. The development of novel strategies, such as combination therapies and optimized sensitizer formulations, holds great promise for advancing the clinical translation of these innovative treatments.
References
- 1. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of chlorin e6-mediated sono-photodynamic therapy on 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic photodynamic and chemodynamic therapy using hypoxia-adaptive Ce6@Co nanoparticles for enhanced tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis in HaCaT cells by photodynamic therapy with chlorin e6 or pheophorbide a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic Melanin/Ce6-Based Photothermal and Sonodynamic Therapies Significantly Improved the Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorin e6 Trisodium for Photodynamic Therapy: Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term safety and efficacy of Chlorin e6 (Ce6) trisodium in photodynamic therapy (PDT). It offers a comparative analysis with alternative photosensitizers and treatments, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Executive Summary
Chlorin e6 trisodium, a second-generation photosensitizer, has demonstrated significant efficacy and a favorable safety profile in the long-term treatment of various oncological and ophthalmological conditions. Clinical studies with follow-up periods extending up to five years indicate high success rates, particularly in the management of basal cell carcinoma (BCC) and chronic central serous chorioretinopathy (CSCR). While generally well-tolerated with minimal long-term side effects, recurrence rates can vary depending on the indication and tumor characteristics. This guide delves into the quantitative data, experimental protocols, and underlying signaling pathways to provide a thorough understanding of Ce6 trisodium's performance relative to other therapeutic options.
Comparative Efficacy and Safety
The following tables summarize the long-term outcomes of PDT with this compound and its alternatives for two key indications.
Table 1: Comparison of Long-Term Efficacy and Safety of Treatments for Basal Cell Carcinoma
| Treatment | Photosensitizer/Active Agent | Follow-up Duration | Efficacy (Recurrence/Relapse Rate) | Long-Term Side Effects | Cosmetic Outcome |
| This compound PDT | This compound | 6 months - 5 years | 16.2% overall relapse rate. For primary BCC <2.0 cm, relapse rate was 2.2%. For recurrent BCC <2.0 cm, relapse rate was 17.1%. | Generally well-tolerated with minimal long-term adverse events reported. | Not extensively detailed in long-term studies, but PDT, in general, is associated with good to excellent cosmetic outcomes. |
| Methyl Aminolevulinate (MAL) PDT | Methyl Aminolevulinate | 5 years | 23.5% tumor-free survival rate was 76.5%. | Generally well-tolerated. | Good to excellent in 94.4% of patients. |
| 5-Aminolevulinic Acid (ALA) PDT | 5-Aminolevulinic Acid | 5 years | 29.3% tumor-free survival rate was 70.7%. | Generally well-tolerated. | Good to excellent in 96.8% of patients. |
| Surgical Excision | N/A | 24 - 60 months | Significantly lower recurrence rates compared to PDT. | Scarring is a common outcome. | Generally considered less favorable cosmetically compared to PDT. |
| Imiquimod Cream | Imiquimod | 24 - 60 months | Lower recurrence rates than PDT over the long term. | Local skin reactions are common during treatment. | Good cosmetic outcomes are generally reported. |
| Fluorouracil (5-FU) Cream | 5-Fluorouracil | 12 months | Similar response rates to MAL-PDT at 12 months. | Skin irritation, inflammation, and photosensitivity are common. | Can result in good cosmetic outcomes, but may cause pigmentation changes. |
Table 2: Comparison of Long-Term Efficacy and Safety of Treatments for Chronic Central Serous Chorioretinopathy
| Treatment | Photosensitizer/Active Agent | Follow-up Duration | Efficacy (Resolution of Subretinal Fluid/Recurrence) | Long-Term Side Effects |
| This compound PDT | This compound | Mean 15.3 months | 82.7% complete resolution of subretinal fluid at the end of follow-up. | No systemic or ocular adverse events were observed. |
| Verteporfin (Visudyne®) PDT (Half-Dose) | Verteporfin | Mean 58.1 months | 77% resolution of subretinal fluid at 1 month; 24.5% recurrence rate. | Generally safe with good long-term visual outcomes. |
| Verteporfin (Visudyne®) PDT (Half-Fluence) | Verteporfin | Mean 58.1 months | 77% resolution of subretinal fluid at 1 month; 24.5% recurrence rate. | Generally safe with good long-term visual outcomes. |
| Subthreshold Micropulse Laser | N/A | 20 months | 53% complete resolution of subretinal fluid at final visit. | Generally considered safe with minimal retinal damage. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for preclinical and clinical studies involving this compound PDT.
Preclinical In Vivo Efficacy Study in a Murine Tumor Model
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old, are used. Human tumor cells (e.g., MGH bladder cancer cells) are implanted subcutaneously into the flank. Tumors are allowed to grow to a palpable size (approximately 5-8 mm in diameter).
-
Photosensitizer Administration: this compound is dissolved in sterile saline. A single intravenous (i.v.) injection is administered via the tail vein at a dose of 2.5-5 mg/kg body weight.
-
Drug-Light Interval: A period of 3 to 24 hours is allowed between the injection of Ce6 trisodium and light irradiation to ensure optimal tumor accumulation of the photosensitizer.
-
Light Irradiation: The tumor area is irradiated with a 660-670 nm laser light source. The light dose is typically delivered at a fluence of 100-150 J/cm².
-
Efficacy Assessment: Tumor volume is measured with calipers every 2-3 days. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group with a control group (receiving either no treatment, Ce6 alone, or light alone). At the end of the study, tumors are excised for histological analysis to assess the extent of necrosis.
-
Long-Term Safety Assessment: A cohort of animals is monitored for an extended period (e.g., 6 months) to observe for any signs of toxicity, including changes in body weight, behavior, and organ function (evaluated through histology at the end of the observation period).
Clinical Protocol for the Treatment of Basal Cell Carcinoma
-
Patient Selection: Patients with histologically confirmed primary or recurrent basal cell carcinoma are enrolled. Tumor size and location are documented.
-
Photosensitizer Administration: Photoditazine® (a formulation of Chlorin e6) is administered intravenously at a dose of 0.5-1.0 mg/kg. Alternatively, Photolon® or Photoran® (other Ce6 derivatives) are used at doses of 1.1-1.6 mg/kg.
-
Drug-Light Interval: A time interval of 3 hours is maintained between the infusion of the photosensitizer and the initiation of light treatment.
-
Light Irradiation: The tumor and a 5-10 mm margin of surrounding healthy tissue are irradiated using a laser with a wavelength of 662 nm. The light is delivered at a power density of 200-500 mW/cm² to achieve a total light dose of 100-600 J/cm².
-
Efficacy Evaluation: The initial tumor response is assessed clinically at 1 and 3 months post-treatment. Complete response is defined as the complete disappearance of the tumor.
-
Long-Term Follow-up: Patients are followed up every 6 months for a period of up to 5 years to monitor for tumor recurrence. Any suspicious lesions are biopsied for histological confirmation.
-
Safety and Cosmetic Outcome Assessment: Adverse events are recorded at each follow-up visit. The cosmetic outcome is evaluated by both the physician and the patient using a standardized scale.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better understand the experimental design and the molecular mechanisms of this compound PDT, the following diagrams are provided.
Validating Biomarkers for Predicting Response to Chlorin e6 Trisodium Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a promising non-invasive treatment modality for various cancers. Its efficacy relies on the interplay of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that induce tumor cell death. Chlorin e6 (Ce6) trisodium is a second-generation photosensitizer with favorable photophysical properties. However, patient response to Ce6-PDT can vary. Identifying predictive biomarkers is crucial for patient stratification and optimizing treatment outcomes. This guide provides a comparative overview of potential biomarkers for predicting response to Ce6-PDT, alongside established biomarkers for alternative photosensitizers, and detailed experimental protocols for their validation.
Comparative Analysis of Predictive Biomarkers for PDT
While specific, clinically validated predictive biomarkers for Ce6-PDT are still under investigation, understanding its mechanism of action allows for the proposal of several candidate biomarkers. The primary mechanism of Ce6-PDT involves the generation of ROS, which leads to oxidative stress, DNA damage, and ultimately, apoptosis.[1][2][3] Recent studies have indicated that Ce6-PDT can trigger a DNA damage response (DDR) through the ATM pathway, which may also contribute to treatment resistance.[1][2] Furthermore, Ce6-PDT has been shown to activate the STING (stimulator of interferon genes) and NF-κB signaling pathways, suggesting an immunomodulatory component to its anti-tumor effect.[3]
This section compares potential biomarkers for Ce6-PDT with those identified for two other commonly used photosensitizers: 5-aminolevulinic acid (5-ALA) and Photofrin®.
| Biomarker Category | Potential Biomarkers for Chlorin e6 Trisodium PDT | Biomarkers for 5-ALA PDT | Biomarkers for Photofrin® PDT |
| DNA Damage Response | - Ataxia-Telangiectasia Mutated (ATM)- Phosphorylated H2A histone family member X (γ-H2A.X) | Not well established | Not well established |
| Apoptosis | - p53 | - p53[4] | Not well established |
| Proliferation | - Ki-67 | Not well established | Not well established |
| Drug Resistance | - Proteins in the STING pathway | - ABCG2 transporters- Ferrochelatase (FECH)- Heme oxygenase (HO-1)- Glutathione Peroxidase 4 (GPX4)- Glutathione S-Transferase P1 (GSTP1)[4] | - Epidermal Growth Factor Receptor (EGFR) |
| Cell Signaling | - Components of the NF-κB pathway | - β-catenin | Not well established |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in Ce6-PDT and the experimental procedures for biomarker validation, the following diagrams are provided.
Caption: Signaling pathway of Chlorin e6 PDT.
Caption: Experimental workflow for biomarker validation.
Detailed Experimental Protocols
Western Blot for p53 and ATM Detection
Objective: To quantify the expression levels of p53 and ATM proteins in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-ATM, and anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with Ce6-PDT. After the desired incubation time, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunohistochemistry (IHC) for Ki-67 Staining
Objective: To assess the proliferation index in tumor tissue sections by staining for the Ki-67 antigen.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[7][8]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a microwave or water bath.[7][8]
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki-67 primary antibody for 1 hour at room temperature or overnight at 4°C.[9][10]
-
Washing: Wash the slides with PBS or TBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Complex Incubation: Apply the streptavidin-HRP complex and incubate for 30 minutes.
-
Washing: Repeat the washing step.
-
Chromogen Development: Add the DAB chromogen solution and incubate until a brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Score the percentage of Ki-67 positive cells under a microscope.
Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following Ce6-PDT.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Ce6-PDT. After the desired incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[11][12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13][14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorin e6 mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 4. Predictive biomarkers for 5-ALA-PDT can lead to personalized treatments and overcome tumor-specific resistances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. dbbiotech.com [dbbiotech.com]
- 9. nextgen-protocols.org [nextgen-protocols.org]
- 10. genomeme.ca [genomeme.ca]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Analysis of the Photostability of Chlorin e6 Trisodium and Its Analogues for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, and its analogues are pivotal in the advancement of photodynamic therapy (PDT). Their efficacy is intrinsically linked to their photophysical properties, particularly their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. However, a critical and often overlooked parameter is their photostability—the resilience of these molecules to photodegradation. Excessive photobleaching can diminish the therapeutic window and overall efficacy of PDT. This guide provides a comparative overview of the photostability of Chlorin e6 trisodium and its key analogues, supported by experimental data and detailed methodologies to aid in the selection and development of robust photosensitizers.
Quantitative Comparison of Photostability
The photostability of a photosensitizer is quantitatively described by its photobleaching quantum yield (Φ_pd_), which represents the fraction of absorbed photons that lead to the degradation of the molecule. A lower Φ_pd_ indicates higher photostability. The following table summarizes the available data on the photobleaching quantum yields of this compound and its analogues under various conditions.
| Compound | Metal Ion | Solvent/Medium | Photobleaching Quantum Yield (Φ_pd_) | Reference |
| Mono-L-aspartyl chlorin e6 (NPe6) | - | pH 7.4 Phosphate Buffer | 8.2 x 10⁻⁴ | [1] |
| Mono-L-aspartyl chlorin e6 (NPe6) | Sn(IV) | pH 7.4 Phosphate Buffer | 5.7 x 10⁻⁶ | [1] |
| Mono-L-aspartyl chlorin e6 (NPe6) | Zn(II) | pH 7.4 Phosphate Buffer | 1.9 x 10⁻² | [1] |
| Hematoporphyrin | - | pH 7.4 Phosphate Buffer | 4.7 x 10⁻⁵ | [1] |
| Uroporphyrin | - | pH 7.4 Phosphate Buffer | 2.8 x 10⁻⁵ | [1] |
| Sn(IV) chlorin e6 dichloride trisodium salt | Sn(IV) | PBS with 10% FBS | Rate of Q band absorption change indicates faster photobleaching in the presence of serum. | [2] |
Key Observations:
-
Influence of Metal Chelation: The introduction of a tin (Sn) ion into the core of mono-L-aspartyl chlorin e6 (NPe6) dramatically increases its photostability, as evidenced by a nearly 144-fold decrease in the photobleaching quantum yield compared to the metal-free analogue.[1] Conversely, the incorporation of zinc (Zn) significantly decreases photostability.[1]
-
Comparison with Porphyrins: NPe6 is notably less photostable than the first-generation photosensitizers hematoporphyrin and uroporphyrin in a phosphate buffer.[1]
-
Environmental Effects: The photobleaching rate of Sn(IV) chlorin e6 is significantly influenced by the surrounding medium. The presence of fetal bovine serum (FBS) accelerates photodegradation compared to a simple phosphate-buffered saline (PBS) solution, suggesting that interactions with biomolecules can impact stability.[2] The photobleaching of NPe6 is also influenced by solvent polarity, with a decrease in photobleaching observed in organic solvents with low dielectric constants.[1]
Experimental Protocols for Photostability Assessment
A standardized protocol is crucial for the accurate and reproducible determination of photosensitizer photostability. The following methodology represents a general framework based on common practices for measuring photobleaching quantum yields.
Objective: To determine the photobleaching quantum yield (Φ_pd_) of a photosensitizer in a specific solvent or medium.
Materials and Equipment:
-
Photosensitizer stock solution of known concentration
-
Spectrophotometer (UV-Vis)
-
Fluorometer (optional, for fluorescence-based monitoring)
-
Light source with a known and stable output (e.g., laser, filtered lamp)
-
Actinometer solution (for determining photon flux)
-
Quartz cuvettes (1 cm path length)
-
Solvent or buffer of interest
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photosensitizer in the desired solvent within a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV/visible light or other calibrated systems). This step is crucial for calculating the quantum yield.
-
Irradiation:
-
Place the cuvette containing the photosensitizer solution in the light path.
-
Ensure the solution is continuously stirred during irradiation to maintain homogeneity.
-
Irradiate the sample for defined time intervals.
-
-
Monitoring Photodegradation:
-
After each irradiation interval, record the full UV-Vis absorption spectrum of the solution.
-
The decrease in the absorbance of the main absorption band (typically the Q-band for chlorins) is monitored as a function of irradiation time or the number of photons absorbed.
-
-
Data Analysis:
-
The photobleaching quantum yield (Φ_pd_) is calculated using the following formula: Φ_pd_ = (Number of molecules degraded) / (Number of photons absorbed)
-
The number of molecules degraded can be determined from the change in absorbance using the Beer-Lambert law.
-
The number of photons absorbed is determined from the actinometry measurements and the absorbance of the sample.
-
The initial rate of photobleaching is often used for the calculation to avoid complications from the formation of photoproducts that may also absorb light.
-
Workflow for Photostability Determination
Caption: Workflow for determining the photobleaching quantum yield.
Signaling Pathways in Chlorin e6 Photodynamic Action
While photostability is a key molecular property, the ultimate biological effect of a photosensitizer is determined by the cellular pathways it activates. Upon light activation, Chlorin e6 generates reactive oxygen species (ROS), which can induce various forms of cellular stress and damage, leading to cell death. Recent studies have begun to elucidate the specific signaling cascades involved. One notable pathway is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is a component of the innate immune system.
The photodynamic action of Chlorin e6 can cause DNA damage, leading to the release of cytosolic DNA. This cytosolic DNA is recognized by cGAS, which then synthesizes cGAMP. cGAMP, in turn, binds to and activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This immune activation can contribute to the overall anti-tumor effect of PDT.
Chlorin e6-Mediated STING Pathway Activation
Caption: Simplified signaling pathway of STING activation by Ce6-PDT.
References
Safety Operating Guide
Proper Disposal of Chlorin e6 Trisodium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of photosensitive compounds like Chlorin e6 trisodium are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when working with this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste and adhere to all local, state, and federal regulations. Avoid disposing of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.
2. Spill Decontamination:
In the event of a spill, the following procedure should be followed:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Thoroughly wash the area with soap and water after decontamination.
3. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste containing this compound through your institution's EHS office or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name and any associated hazards.
Chemical Incompatibility and Storage
To prevent hazardous reactions, it is crucial to store and handle this compound away from incompatible materials.
| Incompatible Materials |
| Strong Acids |
| Strong Alkalis |
| Strong Oxidizing Agents |
| Strong Reducing Agents |
Data sourced from the MedChemExpress Safety Data Sheet.
Proper storage is also critical to maintaining the chemical's integrity and preventing accidental exposure. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
Environmental Considerations
While specific ecotoxicity data for this compound is limited, photosensitizers as a class of compounds can have environmental impacts. Their ability to generate reactive oxygen species upon exposure to light can pose a risk to aquatic organisms. Therefore, preventing the release of this compound into the environment through proper disposal is a critical responsibility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorin e6 Trisodium
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical protocols for the handling and disposal of Chlorin e6 trisodium, a photosensitizing agent. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a potent photosensitizer that requires careful handling to prevent accidental exposure and degradation. The primary hazards, as identified in its Safety Data Sheet (SDS), include skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid and solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for handling concentrates) | Provides protection against skin contact and absorption. Nitrile is resistant to a broad range of chemicals, including weak acids and many organic solvents.[2][3] For prolonged contact or handling of the solid, butyl rubber gloves offer superior protection.[4] |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and splashes of solutions.[1] |
| Face Protection | Face shield (in addition to goggles when handling the powder or creating solutions) | Offers a secondary layer of protection for the entire face from splashes and airborne particles. |
| Body Protection | Lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Prevents inhalation of the powdered form, which can cause respiratory irritation.[1] |
Engineering Controls and Work Environment
Due to its photosensitive nature, specific environmental controls are necessary.
| Control | Specification | Rationale |
| Lighting | Work in a dimly lit area or under amber light | Minimizes the activation of the photosensitizer, preventing degradation and potential phototoxic reactions. |
| Ventilation | Handle the solid form in a chemical fume hood | Contains dust and prevents respiratory exposure. |
| Storage | Store in a tightly sealed, opaque or amber container, protected from light | Prevents degradation of the compound due to light exposure.[5] |
Experimental Protocol: Solution Preparation
This protocol details the preparation of a stock solution and a subsequent working solution of this compound.
Materials
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Amber or foil-wrapped sterile containers (e.g., vials, centrifuge tubes)
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure
1. Preparing a Stock Solution (e.g., 1 mM)
a. In a designated low-light area, weigh the required amount of this compound powder using an analytical balance. For example, for 10 mL of a 1 mM stock solution (Molecular Weight: 662.62 g/mol ), weigh out 6.63 mg.
b. Transfer the powder to a sterile amber or foil-wrapped container.
c. Add a small volume of sterile, purified water to dissolve the powder.
d. Vortex gently until the solid is completely dissolved.
e. Bring the solution to the final desired volume with sterile, purified water.
f. For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected container.[6]
g. Label the container clearly with the compound name, concentration, date of preparation, and your initials.
h. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
2. Preparing a Working Solution (e.g., 10 µM)
a. Thaw the stock solution on ice, protected from light.
b. In a low-light environment, use a sterile pipette to transfer the required volume of the stock solution to a new sterile, light-protected container with the appropriate volume of your desired solvent (e.g., cell culture medium, buffer). For example, to make 1 mL of a 10 µM working solution from a 1 mM stock solution, add 10 µL of the stock solution to 990 µL of the diluent.
c. Mix the working solution thoroughly by gentle pipetting or vortexing.
d. Use the working solution immediately or store it on ice, protected from light, for the duration of the experiment.
Operational Plans
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial.
| Spill Type | Procedure |
| Solid Spill | 1. Evacuate and restrict access to the area. 2. Wear the full mandatory PPE. 3. Gently cover the spill with a damp paper towel to avoid generating dust.[7] 4. Carefully scoop the material into a labeled, sealable waste container. 5. Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol. 6. Place all contaminated materials into the hazardous waste container. |
| Liquid Spill | 1. Evacuate and restrict access to the area. 2. Wear the full mandatory PPE. 3. Contain the spill with absorbent material (e.g., chemical absorbent pads or vermiculite). 4. Work from the outside of the spill inwards to absorb the liquid. 5. Place the used absorbent material into a labeled, sealable hazardous waste container. 6. Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol. 7. Place all contaminated materials into the hazardous waste container. |
Decontamination Protocol
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Wipe-Down: Wipe surfaces and equipment with a laboratory detergent solution to remove any visible residue.
-
Chemical Inactivation: As photosensitizers can be degraded by strong oxidizing agents, wiping the area with a freshly prepared 10% bleach solution can be an effective decontamination step. Allow for a contact time of at least 10 minutes.
-
Rinsing: Thoroughly rinse the surfaces with water to remove the bleach residue, as it can be corrosive.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][7]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, paper towels, pipette tips, absorbent materials) 1. Collect in a designated, clearly labeled, leak-proof hazardous waste container. 2. The container should be kept closed when not in use. 3. Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office. |
| Liquid Waste | (e.g., unused solutions, first rinse of contaminated glassware) 1. Collect in a designated, clearly labeled, leak-proof, and chemically compatible hazardous waste container.[8] 2. Do not mix with other chemical waste streams unless compatibility has been confirmed. 3. Arrange for pickup and disposal by your institution's EHS office. |
| Empty Containers | 1. Rinse the container three times with a suitable solvent (e.g., water). 2. Collect the first rinse as hazardous liquid waste.[8] 3. Subsequent rinses may be disposed of down the drain with copious amounts of water, in accordance with local regulations. 4. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle. |
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gloves.com [gloves.com]
- 3. sgnitrilegloves.com [sgnitrilegloves.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. This compound salt | [frontierspecialtychemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
